Product packaging for Atosiban Acetate(Cat. No.:CAS No. 914453-95-5)

Atosiban Acetate

Cat. No.: B195041
CAS No.: 914453-95-5
M. Wt: 1054.2 g/mol
InChI Key: SVDWBHHCPXTODI-QIWYXCRTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atosiban Acetate is a synthetic nonapeptide that functions as a potent, competitive antagonist of the oxytocin receptor (OTR) and vasopressin V1a receptor . Its primary research value lies in its application as a tocolytic agent for studying the mechanisms and management of spontaneous preterm labor . By competitively inhibiting oxytocin binding, Atosiban suppresses the oxytocin-mediated release of inositol trisphosphate in myometrial cells . This action results in a reduced release of intracellular calcium from the sarcoplasmic reticulum and a diminished influx of extracellular calcium through voltage-gated channels, ultimately leading to the suppression of uterine contractions . Furthermore, research indicates it can inhibit oxytocin-mediated prostaglandin release from the decidua, providing an additional pathway for study . In research settings, this compound is a critical tool for investigating uterine physiology and the hormonal pathways involved in parturition . Its well-characterized ability to delay preterm birth in models provides a crucial window to investigate adjuvant therapies, such as corticosteroids for fetal lung maturation . The product is presented as a white to off-white solid powder with a purity of ≥98% and should be stored dry at 2-8°C . This product is intended for research and analytical applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H71N11O14S2 B195041 Atosiban Acetate CAS No. 914453-95-5

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-QIWYXCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1054.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-95-5
Record name Atosiban acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATOSIBAN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structure of Atosiban Acetate synthetic peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure of Atosiban Acetate

Introduction

This compound is a synthetic nonapeptide administered intravenously as a competitive antagonist of the oxytocin and vasopressin receptors.[1][2][3] Primarily utilized as a tocolytic agent, its function is to delay imminent preterm birth in pregnant adult women.[1][4] Developed by Ferring Pharmaceuticals and first reported in 1985, Atosiban is an analogue of the human hormone oxytocin, featuring specific structural modifications designed to enhance stability and receptor antagonism.[1][5] This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its synthesis and analysis.

Molecular Structure and Composition

Atosiban is a cyclic nonapeptide, meaning it is composed of nine amino acids.[6] Its structure is derived from oxytocin but incorporates four key modifications to alter its biological activity and metabolic stability.

Primary Amino Acid Sequence: The specific sequence of Atosiban is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ [6]

Structural Modifications from Oxytocin:

  • Position 1 (N-terminus): The N-terminal cysteine residue is deaminated, replaced by 3-mercaptopropionic acid (Mpa) . This Mpa residue forms a cyclic structure via a disulfide bridge with the cysteine at position 6.[5][6]

  • Position 2: The naturally occurring L-Tyrosine is substituted with its D-isomer, D-Tyrosine , and the phenolic hydroxyl group is ethylated to form an ethyl ether (D-Tyr(Et)) . The D-isomer confers resistance to enzymatic degradation, and the ethyl group further enhances stability.[1][5][6]

  • Position 4: Glutamine in oxytocin is replaced with Threonine (Thr) .[1][5]

  • Position 8: Leucine in oxytocin is replaced with Ornithine (Orn) .[1][5]

  • C-terminus: The terminal carboxyl group of Glycine is amidated (Gly-NH₂) , a modification that increases its resistance to enzymatic cleavage and enhances stability.[6]

These alterations collectively create a molecule that can effectively bind to oxytocin receptors without initiating the full signaling cascade for uterine contraction, while also possessing a longer biological half-life than the native hormone.

G cluster_ring Cyclic Structure (Disulfide Bridge) cluster_tail Peptide Tail Mpa1 Mpa¹ DTyr2 D-Tyr(Et)² Mpa1->DTyr2 Cys6 Cys⁶ Mpa1->Cys6 S-S Ile3 Ile³ DTyr2->Ile3 Thr4 Thr⁴ Ile3->Thr4 Asn5 Asn⁵ Thr4->Asn5 Asn5->Cys6 Pro7 Pro⁷ Cys6->Pro7 Orn8 Orn⁸ Pro7->Orn8 Gly9 Gly-NH₂⁹ Orn8->Gly9

Figure 1: Schematic representation of Atosiban's peptide structure, highlighting the cyclic ring and tail.

Physicochemical Properties

The empirical formula and molecular weight of Atosiban vary depending on whether it is in its free base or acetate salt form.

PropertyAtosiban (Free Base)This compoundCitations
Molecular Formula C₄₃H₆₇N₁₁O₁₂S₂C₄₅H₇₁N₁₁O₁₄S₂ (C₄₃H₆₇N₁₁O₁₂S₂ • C₂H₄O₂)[1][2][5][7][8]
Molecular Weight ~994.19 g/mol ~1054.25 g/mol [1][2][7]
CAS Number 90779-69-4914453-95-5[5][8]

Mechanism of Action and Signaling Pathways

Atosiban exhibits a dual-faceted mechanism of action. It functions as a direct competitive antagonist to prevent uterine contractions, but also acts as a biased agonist in certain tissues, leading to a pro-inflammatory response.

Oxytocin Receptor Antagonism (Tocolytic Effect)

The primary therapeutic effect of Atosiban is achieved by competitively blocking oxytocin receptors (OTR), which are G-protein coupled receptors located on the myometrial cells of the uterus.[9][10]

  • Receptor Binding: Atosiban binds to the OTR, preventing the endogenous ligand, oxytocin, from activating it.[9]

  • Inhibition of Gq Pathway: Oxytocin binding normally activates the Gαq protein signaling cascade. Atosiban's antagonism specifically inhibits this coupling.[1][5]

  • Suppression of Downstream Messengers: The blockage of Gαq prevents the activation of phospholipase C (PLC), which in turn halts the production of inositol triphosphate (IP₃).[1][3][4][5]

  • Reduction in Intracellular Calcium: With reduced IP₃ levels, the release of calcium (Ca²⁺) from intracellular stores in the sarcoplasmic reticulum is diminished.[1][3][4] This also leads to a reduced influx of extracellular Ca²⁺ through voltage-gated channels.[3][4]

  • Uterine Quiescence: The significant decrease in cytosolic Ca²⁺ concentration prevents the activation of the contractile machinery within the uterine muscle cells, thereby reducing the frequency and force of contractions and inducing a state of uterine quiescence.[1][4]

G Atosiban Atosiban OTR Oxytocin Receptor (Myometrium) Atosiban->OTR Binds to Block INHIBITS Atosiban->Block Oxytocin Oxytocin Oxytocin->OTR Binding blocked Gq Gαq Protein OTR->Gq PLC Phospholipase C Gq->PLC IP3 Inositol Triphosphate (IP₃) PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Contraction Uterine Contraction Ca->Contraction Block->Gq Gq coupling

Figure 2: Antagonistic signaling pathway of Atosiban leading to tocolysis.
Biased Ligand Activity (Pro-inflammatory Effect)

While antagonizing the Gαq pathway, Atosiban has been shown to act as a biased agonist at the OTR by activating the Gαi signaling pathway, particularly in the human amnion.[1][5][10]

  • Selective Gαi Activation: In amniotic cells, Atosiban binding to the OTR preferentially activates the Gαi protein subunit.[10][11]

  • MAPK and NF-κB Activation: This Gαi signaling initiates a downstream cascade that activates key pro-inflammatory transcription factors and kinases, including NF-κB, ERK1/2, and p38 MAPK.[10][11]

  • Inflammatory Mediator Production: The activation of these pathways leads to the upregulation of cyclooxygenase-2 (COX-2), resulting in the synthesis and release of prostaglandins (e.g., PGE₂).[2][11] It also promotes the expression of inflammatory cytokines such as IL-6.[11]

This biased agonism suggests that while Atosiban is effective at stopping uterine contractions, it may concurrently stimulate an inflammatory response in fetal membranes.

G Atosiban Atosiban OTR Oxytocin Receptor (Amnion) Atosiban->OTR Binds to Activate ACTIVATES OTR->Activate Gi Gαi Protein MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK NFkB NF-κB Pathway Gi->NFkB COX2 COX-2 Upregulation MAPK->COX2 NFkB->COX2 Cytokines Cytokine Production (IL-6) NFkB->Cytokines Inflammation Pro-inflammatory Response COX2->Inflammation Cytokines->Inflammation Activate->Gi Gαi coupling

Figure 3: Biased agonist signaling pathway of Atosiban leading to a pro-inflammatory response.

Quantitative Structural Data

The efficacy of Atosiban is rooted in its binding affinity for oxytocin and vasopressin receptors. Quantitative data from receptor binding assays provide insight into its potency and selectivity.

LigandReceptorBinding Affinity (Ki)In Vitro Potency (IC₅₀)Citations
Atosiban Human Oxytocin Receptor (hOTR)76.4 nM - 81 nM5 nM (inhibits Ca²⁺ increase)[12][13]
Atosiban Human Vasopressin V1a Receptor (hV1aR)3.5 nM - 5.1 nMNot specified[12][13]
Barusiban Human Oxytocin Receptor (hOTR)~300x higher affinity than for hV1aRNot specified[13]
Experimental Peptide 3 Human Oxytocin Receptor (hOTR)0.07 nMNot specified[12]

Note: A lower Ki value indicates a higher binding affinity. The data shows Atosiban has a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor, classifying it as a mixed antagonist.

Experimental Protocols

Synthesis of this compound

Atosiban can be prepared using either solid-phase or liquid-phase peptide synthesis techniques.[14] A common method for large-scale production involves the synthesis of a linear peptide precursor followed by cyclization and purification.

Detailed Methodology for Liquid-Phase Oxidation:

A patented method for the preparation of this compound involves the following key steps:[15][16]

  • Linear Peptide Synthesis: The linear nonapeptide precursor (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂) is first synthesized, typically using solid-phase peptide synthesis (SPPS) with appropriate protecting groups.

  • Dissolution: The purified linear peptide is dissolved in an aqueous acetonitrile solution. The concentration of acetonitrile is critical and is typically maintained between 5% and 15% (v/v).[15][16]

  • pH Adjustment: The pH of the solution is adjusted to a basic range (pH 8-9) using ammonia water. This facilitates the subsequent oxidation step.[15][16]

  • Oxidative Cyclization: Hydrogen peroxide (H₂O₂) is added as an oxidant to catalyze the formation of the disulfide bridge between the thiol groups of the Mpa¹ and Cys⁶ residues. The reaction is typically run for 5-60 minutes at room temperature.[15]

  • Purification and Salt Formation: Following the reaction, the crude cyclic Atosiban is filtered and purified, most commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16] The purified peptide is then converted to its acetate salt and lyophilized to yield the final this compound product.

G start Start: Protected Amino Acids & Solid Support spps 1. Solid-Phase Peptide Synthesis (SPPS) start->spps linear Linear Atosiban Precursor spps->linear dissolve 2. Dissolution (5-15% Acetonitrile/Water) linear->dissolve ph 3. pH Adjustment (Ammonia Water to pH 8-9) dissolve->ph oxidize 4. Oxidation with H₂O₂ (Disulfide Bridge Formation) ph->oxidize crude Crude Cyclic Atosiban oxidize->crude purify 5. Purification (Preparative RP-HPLC) crude->purify salt 6. Salt Conversion & Lyophilization purify->salt end Final Product: This compound salt->end

Figure 4: General experimental workflow for the synthesis of this compound.
Analytical Characterization

To ensure the purity, identity, and quality of this compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances:

HPLC is the standard method for determining the purity of Atosiban and quantifying any synthesis-related impurities.[17][18]

  • System: High-Performance Liquid Chromatography

  • Column: Inertsil ODS-2 C₁₈ (or equivalent)[17]

  • Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol, typically in a ratio of 77:14:9 (v/v/v).[17]

  • Mobile Phase B: A mixture of acetonitrile and methanol, typically 65:35 (v/v).[17]

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 35 °C.[17]

  • Detection: UV absorbance at 220 nm.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique used for the structural identification of impurities and for the quantitative analysis of Atosiban in biological matrices like plasma.[18][19]

  • Sample Preparation: For plasma samples, solid-phase extraction (SPE) is used to extract the analyte and internal standard.[19]

  • Chromatography: Separation is achieved on a C₁₈ column with gradient elution.[19]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]

  • Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used for detection and fragmentation, allowing for highly specific and sensitive quantification and structural elucidation.[18][19]

Conclusion

The structure of this compound is a testament to rational drug design, where specific modifications to the native oxytocin peptide have yielded a potent tocolytic agent. Its cyclic nonapeptide structure, featuring key substitutions and N/C-terminal alterations, provides metabolic stability and confers a unique dual-activity profile. While its primary role as a competitive antagonist of the OTR/Gαq pathway effectively reduces uterine contractions, its biased agonism on the Gαi pathway reveals a more complex pharmacological character, leading to a pro-inflammatory response in amniotic tissues. The synthesis and analysis of this complex peptide rely on precise experimental protocols, including multi-step synthesis and advanced chromatographic techniques, to ensure its quality and efficacy for clinical use.

References

The Genesis of a Targeted Tocolytic: An In-depth Guide to the Discovery and Development of Atosiban by Ferring Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atosiban (brand name Tractocile®) represents a significant milestone in the management of preterm labor, born from a targeted drug development program by Ferring Pharmaceuticals. First reported in the literature in 1985, it was engineered as a competitive antagonist of the oxytocin and vasopressin receptors, offering a more precise mechanism of action compared to conventional tocolytics.[1][2][3] Its development culminated in European Union approval in January 2000 for the delay of imminent preterm birth.[2] This guide provides a comprehensive technical overview of Atosiban's journey from concept to clinic, detailing its mechanism of action, the experimental protocols that defined its profile, and the quantitative clinical data that established its efficacy and safety.

The Scientific Foundation: Rationale and Discovery

The physiological role of the neuropeptide hormone oxytocin in initiating and sustaining uterine contractions during parturition is well-established.[4] This understanding formed the scientific rationale for developing a direct antagonist to the oxytocin receptor (OTR) as a tocolytic agent—a drug to suppress premature uterine activity. Ferring Pharmaceuticals spearheaded this research, aiming to create a compound with high specificity for the myometrial OTR, thereby reducing the significant maternal and fetal side effects associated with non-specific agents like beta-adrenergic agonists.[2][5]

This effort led to the design of Atosiban, a synthetic nonapeptide analogue of oxytocin.[3] Structural modifications were strategically made to the oxytocin molecule at positions 1, 2, 4, and 8 to convert it from an agonist to a potent antagonist while maintaining a high affinity for the receptor.[3]

Mechanism of Action: A Tale of Two Receptors

Atosiban is a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] Its primary therapeutic effect in preterm labor is achieved by blocking the oxytocin receptor in the myometrium (uterine muscle).[1]

3.1 Oxytocin Receptor Signaling and Atosiban's Intervention

The binding of oxytocin to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway.[1][6] This initiates a cascade:

  • Activation of Phospholipase C (PLC): Gq protein activates PLC.

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1]

  • Muscle Contraction: The surge in cytosolic Ca²⁺ activates calmodulin and myosin light-chain kinase, leading to myometrial cell contraction.[7]

Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade. This blockade inhibits the production of IP₃ and the subsequent release of intracellular calcium, leading to the cessation of uterine contractions and a state of uterine quiescence.[1] The onset of this effect is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_SR Ca2+ Release from SR IP3->Ca_SR Stimulates Contraction Myometrial Contraction Ca_SR->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds Atosiban Atosiban Atosiban->OTR Blocks

Caption: Oxytocin receptor signaling and Atosiban's point of inhibition.

Pharmacokinetic Profile

The pharmacokinetic properties of Atosiban have been well-characterized in pregnant women, demonstrating rapid distribution and clearance.

Table 1: Pharmacokinetic Parameters of Atosiban in Pregnant Women

Parameter Value Reference
Volume of Distribution (Vd) ~18 - 41.8 L [3][8]
Plasma Clearance (CL) ~42 L/h [3][8]
Initial Half-life (t½α) 0.21 hours (13 min) [3][8]
Terminal Half-life (t½β) 1.7 hours (102 min) [3][8]
Time to Steady State (Css) ~1 hour [8]
Average Steady-State Conc. 442 ± 73 ng/mL (at 300 µ g/min infusion) [8]
Plasma Protein Binding 46-48% [3]

| Maternal/Fetal Conc. Ratio | 0.12 |[3] |

Preclinical and Clinical Development Workflow

The development of Atosiban followed a structured path from laboratory synthesis to clinical application, focusing on demonstrating specific antagonism and a favorable safety profile.

Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market A Lead Identification (Oxytocin Analogue Design) B Chemical Synthesis (Solid-Phase Peptide Synthesis) A->B C In Vitro Assays (Receptor Binding & Uterine Strips) B->C D In Vivo Animal Models (Tocolytic Efficacy & Safety) C->D E Phase I Trials (Safety & Pharmacokinetics) D->E F Phase II Trials (Dose-Ranging & Efficacy) E->F G Phase III Trials (Pivotal Efficacy & Safety vs. Comparators) F->G H Regulatory Submission (e.g., to EMA) G->H I Market Approval (EU Approval: 2000) H->I J Phase IV / Post-Market Surveillance I->J

Caption: Generalized drug discovery and development workflow for Atosiban.

Key Experimental Protocols

6.1 In Vitro Uterine Contraction Assay

This foundational assay confirms the antagonistic effect of Atosiban on uterine tissue.

  • Objective: To measure the ability of Atosiban to inhibit oxytocin-induced contractions in isolated uterine muscle tissue.

  • Methodology:

    • Tissue Preparation: Myometrial strips are obtained from biopsies (e.g., from women undergoing Caesarean section) and dissected.

    • Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

    • Contraction Measurement: The strips are connected to isometric force transducers to record contractile activity (force, duration, frequency).

    • Assay: Spontaneous contractions are allowed to stabilize. An agonist like oxytocin is added to induce or enhance contractions. After establishing a stable contractile response, increasing concentrations of Atosiban are added to the bath to generate a dose-response curve and determine its inhibitory effect.[9][10]

  • Endpoint: Calculation of the concentration of Atosiban required to inhibit the oxytocin-induced contractile response by 50% (IC₅₀).

6.2 Clinical Trial Protocol for Tocolysis in Preterm Labor

Clinical trials were designed to assess the efficacy and safety of Atosiban against placebos and other tocolytic agents.

  • Objective: To determine if Atosiban is effective in delaying delivery for at least 48 hours and to assess its maternal and fetal safety profile.

  • Study Design: Multicenter, double-blind, randomized, controlled trial.[5][11][12]

  • Participant Population: Pregnant women with a diagnosis of preterm labor, typically between 23 and 33 weeks of gestation, with confirmed regular uterine contractions and cervical changes.[5]

  • Intervention Protocol (Atosiban Arm): A standardized three-step intravenous regimen is typically used:

    • Initial Bolus: A 6.75 mg bolus injection administered over one minute.[11][13]

    • Loading Infusion: A high-dose infusion of 300 µ g/min for 3 hours.[11][13]

    • Maintenance Infusion: A lower-dose infusion of 100 µ g/min for up to 45 hours, for a total treatment duration of up to 48 hours.[11][13]

  • Comparator Arms: Placebo, beta-adrenergic agonists (e.g., salbutamol, ritodrine, terbutaline), or calcium channel blockers (e.g., nifedipine).[11][12][14]

  • Primary Efficacy Endpoint: Proportion of women remaining undelivered after 48 hours without requiring an alternative tocolytic agent.[11][12]

  • Secondary Endpoints: Proportion of women undelivered after 7 days, gestational age at delivery, neonatal outcomes (e.g., morbidity and mortality), and maternal adverse events.[12][14]

Clinical Efficacy and Safety Data

Numerous clinical trials have evaluated Atosiban's role in managing preterm labor. The data consistently show efficacy comparable to older agents but with a markedly superior safety profile.

Table 2: Summary of Efficacy from Key Comparative Clinical Trials

Trial Comparator Primary Endpoint Atosiban Group Comparator Group P-Value Reference
Placebo % Undelivered & No Rescue Tocolytic at 48h Significantly Higher Lower P ≤ 0.008 [12]
Beta-Agonists (Pooled) % Undelivered at 48h 88.1% 88.9% 0.99 [5]
% Undelivered at 7 days 79.7% 77.6% 0.28 [5]
Salbutamol % Undelivered & No Rescue Tocolytic at 7 days 58.8% 46.3% 0.021 [11]
Terbutaline % Undelivered at 48h 86.1% 85.3% 0.783 [15]
Nifedipine % Undelivered & No Rescue Tocolytic at 48h 68.6% 52.0% 0.03 [14]

| | % Undelivered at 7 days (with or without rescue) | 78.6% | 89.3% | 0.02 |[14] |

Table 3: Maternal Safety and Tolerability vs. Beta-Agonists

Adverse Event Type Atosiban Group Beta-Agonist Group P-Value Reference
Any Cardiovascular Event 8.3% 81.2% < 0.001 [5]
Tachycardia 8% 22% 0.050 [7]

| Discontinuation due to Adverse Events | 1.1% | 15.4% | 0.0001 |[5] |

Chemical Synthesis Overview

Atosiban is a complex nonapeptide, and its synthesis is a multi-step process. The most common approach is Solid-Phase Peptide Synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • General SPPS Protocol:

    • Resin Loading: The C-terminal amino acid (Glycine) is attached to a solid support, typically a Rink Amide resin, to yield the final carboxamide.[16]

    • Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, such as piperidine in DMF.[17]

    • Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HOBT/DIPCI) and coupled to the free amino group on the growing peptide chain.[16]

    • Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

    • Repeat Cycle: The deprotection and coupling steps are repeated sequentially for each amino acid in the Atosiban sequence.

    • Cyclization & Cleavage: Once the linear peptide is assembled, the disulfide bridge between the Mpa and Cys residues is formed. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).[16]

    • Purification: The crude peptide is purified to high homogeneity using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Regulatory and Commercial History

Developed and marketed by Ferring Pharmaceuticals, Atosiban was launched under the brand name Tractocile® in the European Union in April 2000.[2][18] By 2007, it was approved in 67 countries.[2] Notably, Ferring made a strategic commercial decision not to pursue marketing approval in the United States or Japan, reportedly due to the short patent life remaining at the time of potential launch.[2] This has led to different standards of care for tocolysis in different global regions.

References

Atosiban Acetate's Inhibition of the Inositol Trisphosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin (OT) and vasopressin V1a receptors. Its primary clinical application is as a tocolytic agent to prevent premature labor by inhibiting uterine contractions. The mechanism underpinning this effect is the blockade of the oxytocin receptor, which subsequently inhibits the inositol trisphosphate (IP3) signaling pathway, a critical cascade for myometrial cell contraction. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative pharmacology, and experimental methodologies related to Atosiban's action on the IP3 pathway.

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in initiating and maintaining uterine contractions during labor. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[1] Activation of the OTR by oxytocin primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is the proximal signal for uterine muscle contraction.[2]

Atosiban acts as a competitive antagonist at the OTR, preventing oxytocin from binding and initiating this signaling cascade.[3] By blocking the production of IP3, Atosiban effectively reduces the frequency and force of uterine contractions, leading to uterine quiescence.[3][4] This guide will dissect this inhibitory mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Molecular Mechanism of Action

Atosiban's primary mechanism of action is the competitive antagonism of the oxytocin receptor. However, it also exhibits a notable affinity for the vasopressin V1a receptor, which is also involved in uterine contractions. More recent research has revealed that Atosiban acts as a "biased agonist." While it antagonizes the Gq-coupled pathway that leads to IP3 production and uterine contractions, it simultaneously acts as an agonist for the Gi-coupled pathway.[5]

Antagonism of the Gq/PLC/IP3 Pathway

The canonical pathway leading to uterine contraction is initiated by the binding of oxytocin to its receptor, which is coupled to the Gq protein. This activates phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the sarcoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm, which is essential for muscle contraction. Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade and thereby inhibiting the production of IP3 and subsequent calcium release.[3][4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor OT->OTR Binds Atosiban Atosiban Atosiban->OTR Blocks Gq Gq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Initiates

Figure 1: Atosiban's inhibition of the Gq/PLC/IP3 pathway.
Biased Agonism and the Gi Pathway

Interestingly, Atosiban exhibits biased agonism at the oxytocin receptor. While it blocks the Gq pathway, it has been shown to activate the Gi signaling pathway. The activation of the Gi pathway can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of other signaling cascades like the MAPK/ERK pathway.[5] The full physiological consequences of this biased agonism are still under investigation but may contribute to some of the non-tocolytic effects observed with Atosiban.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Atosiban Atosiban OTR Oxytocin Receptor Atosiban->OTR Binds Gi Gi OTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gi->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP Other_effects Other Cellular Effects MAPK_pathway->Other_effects Binding_Assay_Workflow start Start prep_membranes Prepare Myometrial Cell Membranes expressing OTR start->prep_membranes incubation Incubate Membranes with: - [³H]-Oxytocin (radioligand) - Varying concentrations of  unlabeled Atosiban prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Plot competition curve - Calculate IC50 and Ki quantification->analysis end End analysis->end IP_Assay_Workflow start Start label_cells Label Myometrial Cells with [³H]-myo-inositol start->label_cells pre_incubation Pre-incubate Cells with LiCl (to inhibit inositol monophosphatase) label_cells->pre_incubation treatment Treat Cells with: - Oxytocin (agonist) - Varying concentrations of  Atosiban pre_incubation->treatment extraction Stop Reaction and Extract Inositol Phosphates treatment->extraction separation Separate Inositol Phosphates by Anion Exchange Chromatography extraction->separation quantification Quantify Radioactivity of Eluted Fractions separation->quantification analysis Data Analysis: - Plot IP accumulation vs.  Atosiban concentration - Calculate IC50 quantification->analysis end End analysis->end Contraction_Assay_Workflow start Start dissect_tissue Dissect Myometrial Strips from Uterine Tissue start->dissect_tissue mount_tissue Mount Strips in an Organ Bath containing Physiological Salt Solution dissect_tissue->mount_tissue equilibrate Equilibrate Tissue under Optimal Tension mount_tissue->equilibrate induce_contractions Induce Contractions with Oxytocin equilibrate->induce_contractions add_atosiban Add Cumulative Doses of Atosiban induce_contractions->add_atosiban record_contractions Record Isometric Contractions using a Force Transducer add_atosiban->record_contractions analysis Data Analysis: - Measure frequency, amplitude,  and duration of contractions - Calculate % inhibition record_contractions->analysis end End analysis->end

References

An In-depth Guide to the Role of Atosiban Acetate in Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atosiban Acetate is a synthetic peptide analogue of oxytocin used clinically as a tocolytic agent to suppress preterm labor.[1][2] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for initiating uterine contractions.[1][3] By blocking the OTR, Atosiban effectively inhibits the downstream signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) within myometrial cells. This guide provides a detailed technical overview of this mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved.

The Oxytocin Receptor Signaling Cascade

The physiological process of uterine contraction is initiated when the hormone oxytocin binds to its receptor on the surface of myometrial smooth muscle cells.[1][4] The OTR is a canonical GPCR that couples primarily to the Gq/11 alpha subunit.[5][6][7] This binding event triggers a well-defined intracellular signaling pathway:

  • G-Protein Activation: Oxytocin binding induces a conformational change in the OTR, activating the associated Gq protein.[5][6]

  • Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[5][6]

  • Second Messenger Production: PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][5][6]

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store. This binding opens calcium channels, causing a rapid release of stored Ca²⁺ into the cytosol.[2][6][8]

  • Muscle Contraction: The resulting sharp increase in [Ca²⁺]i is the critical event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase, which in turn phosphorylates myosin, leading to the contraction of the uterine muscle.[3]

Atosiban's Mechanism of Inhibition

Atosiban functions as a competitive antagonist at the oxytocin receptor.[1][9] It is a peptide analogue of oxytocin with modifications at positions 1, 2, 4, and 8, which allow it to bind to the OTR without eliciting a response.[8][9]

By occupying the receptor's binding site, Atosiban prevents oxytocin from binding and initiating the Gq/PLC/IP₃ signaling cascade.[1][2] This blockade directly prevents the generation of IP₃ and the subsequent release of calcium from the sarcoplasmic reticulum. The ultimate effect is the prevention of the [Ca²⁺]i increase required for myometrial contractions, leading to uterine quiescence.[2][9] In addition to its primary action on the OTR, Atosiban also exhibits antagonistic effects on the vasopressin V1a receptor, which is structurally similar to the OTR and can also contribute to uterine contractions.[1][4][8]

Atosiban_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum OTR Oxytocin Receptor (OTR) (GPCR) Gq Gαq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates SR Ca²⁺ Store IP3->SR Stimulates Release Ca_ion Intracellular Ca²⁺ (Mobilization) Contraction Myometrial Contraction Ca_ion->Contraction Initiates SR->Ca_ion Releases Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban Atosiban->OTR Inhibits Experimental_Workflow A 1. Cell Culture (e.g., Human Myometrial Cells) B 2. Cell Seeding (96-well plates) A->B C 3. Dye Loading (e.g., Fluo-4 AM + Probenecid) Incubate for 60 min at 37°C B->C D 4. Wash Cells (Remove extracellular dye) C->D E 5. Pre-incubation with Antagonist (Add Atosiban dilutions) Incubate for 20 min D->E F 6. Measure Baseline Fluorescence (Plate Reader) E->F G 7. Agonist Injection (Add Oxytocin via injector) F->G H 8. Measure Calcium Response (Record fluorescence over time) G->H I 9. Data Analysis (Calculate % Inhibition and IC₅₀) H->I Competitive_Antagonism cluster_ligands Oxytocin Oxytocin (Agonist) OTR Oxytocin Receptor (Binding Site) Oxytocin->OTR Binds Atosiban Atosiban (Antagonist) Atosiban->OTR Binds Response Gq Signaling Cascade Ca²⁺ Mobilization OTR->Response Activates NoResponse No Signal Transduction OTR->NoResponse Blocks

References

Atosiban Acetate half-life and clearance rate in research studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Atosiban Acetate: Half-life and Clearance Rate

This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, with a specific focus on its half-life and clearance rate as documented in various research studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used in pivotal studies, and illustrates the underlying mechanisms and workflows through clear visualizations.

Pharmacokinetic Profile of this compound

This compound is a synthetic peptide that functions as a competitive antagonist to the hormones oxytocin and vasopressin.[1][2] It is primarily used as a tocolytic agent to delay imminent preterm labor.[3][4] Understanding its pharmacokinetic profile is crucial for its effective clinical application.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Atosiban have been characterized in studies involving both healthy non-pregnant women and pregnant women experiencing preterm labor.[4][5] The data reveals a rapid clearance from the body.[6] Following intravenous administration, plasma concentrations of atosiban decrease in a biexponential manner.[5][6]

Table 1: Half-life of this compound

ParameterValueSubject PopulationCitation
Initial Half-life (tα)0.21 ± 0.01 hours (12.6 minutes)Pregnant Women[2][4][7]
13 ± 3 minutesPregnant Women[5]
Terminal Half-life (tβ)1.7 ± 0.3 hours (102 minutes)Pregnant Women[2][4][7][8][9]
102 ± 18 minutesPregnant Women[5]
Effective Half-life18 ± 3 minutesPregnant Women[5][6]

Table 2: Clearance, Distribution, and Steady-State Concentration

ParameterValueSubject PopulationCitation
Clearance (Cl)41.8 ± 8.2 L/hPregnant Women[4][8]
42 L/hPregnant Women[5]
Volume of Distribution (Vd)18.3 ± 6.8 LPregnant Women[4][8][10]
~18 LPregnant Women[5]
Steady-State Plasma Conc. (Css)442 ± 73 ng/mL (Range: 298-533 ng/mL)Pregnant Women[2][4][5][8][10]
Plasma Protein Binding46% to 48%Pregnant Women[4][8][9]

Note: The clearance, volume of distribution, and half-life of atosiban have been found to be independent of the dose administered.[4][10]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies employing specific methodologies to ensure accuracy and reproducibility.

Key Study Design: Pharmacokinetics in Preterm Labor

A representative study protocol to evaluate the pharmacokinetics of atosiban in its target population involves the following steps:

  • Subject Selection: The study enrolls pregnant women diagnosed with preterm labor, typically between 24 and 33 completed weeks of gestation.[4][10] Inclusion criteria often specify regular uterine contractions (e.g., at least four every 30 minutes) and cervical dilation.[1][10]

  • Drug Administration: Atosiban is administered intravenously. A common regimen consists of three successive stages:

    • Initial Bolus: A 6.75 mg intravenous bolus dose is administered over one minute.[10]

    • Loading Infusion: This is immediately followed by a high-dose continuous infusion of 300 micrograms/min for a duration of 3 hours.[10]

    • Maintenance Infusion: The infusion rate is then lowered to 100 micrograms/min for up to 45 hours.[10] In several pharmacokinetic studies, a constant infusion of 300 micrograms/min for 6 to 12 hours was used.[2][4][5] The total duration of treatment typically does not exceed 48 hours.[10]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals during and after the infusion to measure plasma concentrations of atosiban. Steady-state concentrations are typically reached within one hour of starting the infusion.[2][4][5][10]

  • Analytical Method: Plasma concentrations of atosiban are quantified using a specific and validated analytical method, such as a radioimmunoassay (RIA) procedure.[5]

  • Clinical Monitoring: Throughout the administration period, patients are monitored for uterine activity (using external tocodynamometry) and fetal heart rate.[5][9] Blood loss after delivery is also monitored.[4][9]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Atosiban exerts its therapeutic effect by acting as a competitive antagonist at oxytocin receptors in the myometrium (the smooth muscle of the uterus). This action interrupts the signaling cascade that leads to uterine contractions.

atosiban_mechanism cluster_membrane Myometrial Cell Membrane cluster_intracellular OTR Oxytocin Receptor (Gq/Gi-protein coupled) PLC Phospholipase C (PLC) OTR->PLC Activates (via Gq) Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban Atosiban->OTR Competitively Blocks IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca_Release Ca²⁺ Release SR->Ca_Release Stimulates Ca_Store Ca²⁺ Store Contraction Uterine Contraction Ca_Release->Contraction Triggers

Caption: Mechanism of Atosiban as an oxytocin receptor antagonist.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of Atosiban in a clinical setting follows a structured workflow, from patient recruitment to final data analysis.

pk_workflow cluster_planning Phase 1: Study Setup cluster_execution Phase 2: Clinical Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Design & Ethics Approval Recruitment Patient Recruitment (Preterm Labor Diagnosis) Protocol->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Bolus IV Bolus Dose (e.g., 6.75 mg) Informed_Consent->Bolus Infusion Continuous IV Infusion (e.g., 300 µg/min) Bolus->Infusion Sampling Timed Blood Sampling (During & Post-Infusion) Infusion->Sampling Monitoring Clinical Monitoring (Uterine Activity, FHR) Infusion->Monitoring Processing Plasma Sample Processing & Storage Sampling->Processing Assay Bioanalytical Assay (e.g., RIA for Atosiban) Processing->Assay PK_Analysis Pharmacokinetic Modeling (Half-life, Clearance, Vd) Assay->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Experimental workflow for an Atosiban pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for Atosiban Acetate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban Acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] It is clinically used as a tocolytic agent to delay preterm labor.[2] In preclinical research, this compound is a valuable tool for investigating the roles of the oxytocin and vasopressin systems in various physiological and pathological processes. These application notes provide detailed dosing regimens, experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in rodent models.

Data Presentation: Dosing Regimens

The following tables summarize the reported dosing regimens of this compound in mouse and rat models for various research applications.

Table 1: Dosing Regimens for this compound in Mouse Models

ApplicationStrainRoute of AdministrationDosageVehicleReference
Body Weight and Food Intake StudyMus musculusIntraperitoneal (i.p.)1 mg/kg0.89% Normal Saline[3]
Preterm Labor ModelCD-1Subcutaneous (s.c.)1.76 mg/kg or 3.5 mg/kgSesame Oil[4]

Table 2: Dosing Regimens for this compound in Rat Models

ApplicationStrainRoute of AdministrationDosageVehicleReference
Neonatal Survival StudyNot SpecifiedSubcutaneous (s.c.)300 mg/kg/dayNot Specified[5]
Antinociception StudyNot SpecifiedIntraperitoneal (i.p.)500 µg/kgNot Specified[6]
Antinociception StudyNot SpecifiedIntrathecal (i.t.)500 ngNot Specified[6]
Antinociception StudyNot SpecifiedIntracerebroventricular (i.c.v.)500 ngNot Specified[6]
Autistic-like Behavior StudyWistarNot Specified in AbstractNot Specified in AbstractNot Specified in Abstract[7][8]

Note: The specific dosage for the valproic acid-induced autism rat model was not available in the reviewed abstracts. Researchers should consult the full-text article for detailed information.

Experimental Protocols

Preparation of this compound for Injection

This compound is soluble in water, DMSO, and methanol.[9] The choice of vehicle should be appropriate for the route of administration and the specific experimental design.

a) Preparation for Intraperitoneal and Subcutaneous Injection (Aqueous Solution):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in sterile 0.9% normal saline to the desired final concentration.

  • Ensure the solution is clear and free of particulates before administration. For higher concentrations, gentle warming or sonication may be required.[2]

b) Preparation for Intraperitoneal and Subcutaneous Injection (Oil-based Suspension):

  • Weigh the required amount of this compound powder.

  • Use a vehicle such as sterile sesame oil.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the desired final volume and mix thoroughly to ensure a uniform suspension.

c) Preparation for Intrathecal and Intracerebroventricular Injection:

  • Use sterile, preservative-free artificial cerebrospinal fluid (aCSF) as the vehicle.

  • Dissolve this compound in aCSF to the final desired concentration immediately before use.

  • Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential particulates.

Administration Protocols

a) Intraperitoneal (i.p.) Injection:

  • Restrain the rodent appropriately.

  • Lift the animal's hindquarters to allow the abdominal organs to move cranially.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure no fluid (urine or blood) is withdrawn before injecting the solution.

  • Inject the calculated volume of the this compound solution.

b) Subcutaneous (s.c.) Injection:

  • Grasp a fold of skin on the dorsal side of the animal, typically between the shoulder blades.

  • Insert a 23-25 gauge needle into the base of the tented skin.

  • Aspirate to check for blood, indicating vessel puncture. If blood is present, withdraw and re-insert the needle in a different location.

  • Inject the solution to form a small bleb under the skin.

c) Intravenous (i.v.) Bolus Injection (Tail Vein):

Note: While a specific rodent IV bolus protocol was not found in the initial searches, the following is a general guideline. A study in cynomolgus monkeys used a bolus of 100-500 mcg/kg.[10]

  • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the animal in a restraining device.

  • Clean the tail with an alcohol swab.

  • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, cannulate one of the lateral tail veins.

  • Slowly inject the solution. Observe for any signs of extravasation.

  • Withdraw the needle and apply gentle pressure to the injection site.

d) Intravenous (i.v.) Infusion:

Note: A specific rodent IV infusion protocol was not found. The following is a general guideline based on primate data (50-250 mcg/kg/h) and clinical protocols.[10][11]

  • Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia.

  • Allow the animal to recover from surgery.

  • Connect the catheter to a programmable infusion pump.

  • Prepare the this compound solution in a sterile infusion bag or syringe. Common infusion fluids include 0.9% sodium chloride or 5% glucose solution.[12]

  • Administer the infusion at the desired rate and duration.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects primarily through the antagonism of oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR). This action inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade associated with smooth muscle contraction. Interestingly, Atosiban also exhibits biased agonism at the OTR, leading to the activation of an alternative signaling pathway.

Atosiban_Signaling_Pathway cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates Gi Gi OTR->Gi Activates V1aR Vasopressin V1a Receptor (V1aR) V1aR->Gq Activates Atosiban Atosiban Acetate Atosiban->OTR Antagonist Atosiban->OTR Biased Agonist Atosiban->V1aR Antagonist Oxytocin Oxytocin Oxytocin->OTR Agonist Vasopressin Vasopressin Vasopressin->V1aR Agonist PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Downstream_Gi Downstream Gi Signaling Gi->Downstream_Gi

Caption: this compound signaling pathway.

Experimental Workflow for a Preterm Labor Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of preterm labor.

Preterm_Labor_Workflow start Select Pregnant Rodent Model (e.g., Mouse) induce_labor Induce Preterm Labor (e.g., with Mifepristone) start->induce_labor randomize Randomize into Treatment Groups induce_labor->randomize vehicle_group Vehicle Control Group randomize->vehicle_group Group 1 atosiban_group This compound Treatment Group randomize->atosiban_group Group 2 administer Administer Treatment (e.g., Subcutaneous Injection) vehicle_group->administer atosiban_group->administer monitor Monitor for Onset of Delivery, Pup Viability, and Maternal Well-being administer->monitor collect_data Collect and Analyze Data: - Gestational Length - Litter Size - Pup Survival Rate monitor->collect_data end Conclusion on Tocolytic Efficacy of Atosiban collect_data->end

Caption: Experimental workflow for a rodent preterm labor model.

References

Application Notes and Protocols for Atosiban Acetate in Uterine Quiescence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atosiban Acetate is a synthetic peptide that functions as a competitive antagonist of the human oxytocin and vasopressin receptors.[1][2] It is primarily utilized as a tocolytic agent to delay imminent preterm birth by reducing the frequency and intensity of uterine contractions, thereby inducing uterine quiescence.[3][4][5] Its targeted mechanism of action and favorable safety profile make it an invaluable tool for researchers, scientists, and drug development professionals studying the physiology of uterine contractility and developing novel tocolytic agents.[2][4]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, and detailed protocols for its administration in both in vitro and in vivo research models.

Mechanism of Action

Atosiban exerts its tocolytic effect by competitively blocking oxytocin receptors (OTR) located on the myometrial cells of the uterus.[1] The binding of the natural hormone oxytocin to these G-protein coupled receptors (GPCRs) is a primary trigger for uterine contractions during labor.[6][7]

This binding event activates a signaling cascade via the Gαq protein, which in turn stimulates phospholipase C (PLC).[6][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][8] This surge in cytosolic Ca2+ binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK), leading to myometrial cell contraction.[6]

Atosiban competitively inhibits the binding of oxytocin to its receptor, thereby preventing the activation of this entire downstream pathway.[1] This blockade prevents the increase in intracellular Ca2+, leading to the relaxation of uterine muscle and a state of quiescence.[3] Additionally, Atosiban shows some antagonistic effects on vasopressin V1a receptors, which can also contribute to reducing uterine activity.[5][9]

Atosiban_Mechanism_of_Action cluster_pathway Oxytocin Signaling Pathway for Uterine Contraction Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gαq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces SR Sarcoplasmic Reticulum IP3->SR Binds to Ca Ca²⁺ Release SR->Ca Stimulates Contraction Myometrial Contraction Ca->Contraction Leads to Atosiban This compound Atosiban->OTR Competitively Blocks

Caption: Atosiban's inhibition of the oxytocin signaling pathway.

Quantitative Data Summary

The efficacy of this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the oxytocin receptor. The following table summarizes key data from in vitro studies.

ParameterSpeciesReceptorValueUnitReference
IC50 HumanOxytocin5nM
HumanOxytocin59nM[10]
pIC50 HumanOxytocin7.23-[10]
Ki HumanOxytocin32 - 39.81nM[10]
HumanOxytocin110 ± 26nM[11]
pKi HumanOxytocin6.4 - 7.49-[10]

Note: pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.

Experimental Protocols

Protocol 1: In Vitro Uterine Contractility Assay (Organ Bath)

This protocol details the methodology for assessing the effect of this compound on uterine muscle strips isolated from animal models or human biopsies.[12]

Objective: To determine the dose-dependent inhibitory effect of Atosiban on oxytocin-induced uterine contractions in an ex vivo setting.

Materials:

  • Myometrial tissue (e.g., from pregnant rats or human biopsy)

  • Krebs-Henseleit solution

  • Oxytocin (agonist)

  • This compound

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Tissue Preparation:

    • Obtain fresh myometrial tissue and immediately place it in cold Krebs-Henseleit solution.

    • Dissect longitudinal strips of myometrium (approx. 10 mm long and 2-3 mm wide).

  • Mounting:

    • Mount the tissue strips vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

    • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[13]

  • Induction of Contractions:

    • After equilibration, induce stable, rhythmic contractions by adding a specific concentration of oxytocin (e.g., 1-10 nM) to the bath.

    • Record the baseline contractile activity (frequency and amplitude) for at least 30 minutes to ensure stability.[13]

  • Atosiban Administration:

    • Prepare a stock solution of this compound and perform serial dilutions.

    • Add Atosiban to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Allow the tissue to stabilize for 20-30 minutes at each concentration before recording the response.

  • Data Analysis:

    • Measure the frequency (contractions per minute) and amplitude (force in grams or millinewtons) of the uterine contractions.

    • Calculate the percentage inhibition of contraction amplitude and/or frequency at each Atosiban concentration relative to the baseline oxytocin-induced contractions.

    • Plot a concentration-response curve and calculate the IC50 value for Atosiban.

In_Vitro_Workflow Start Start: Obtain Myometrial Tissue Prepare Prepare Tissue Strips (10x2 mm) Start->Prepare Mount Mount in Organ Bath (37°C, Krebs Solution, Carbogen) Prepare->Mount Equilibrate Equilibrate Under Tension (60 min) Mount->Equilibrate Induce Induce Contractions (Add Oxytocin) Equilibrate->Induce Record_Base Record Baseline Activity (30 min) Induce->Record_Base Add_Atosiban Add Atosiban (Cumulative Concentrations) Record_Base->Add_Atosiban Record_Response Record Response at Each Concentration (20 min) Add_Atosiban->Record_Response Repeat for each concentration Record_Response->Add_Atosiban Analyze Analyze Data: % Inhibition, IC50 Record_Response->Analyze End End Analyze->End

Caption: Workflow for in vitro uterine contractility studies.
Protocol 2: In Vivo Uterine Activity Monitoring in Animal Models

This protocol provides a general framework for evaluating the tocolytic effects of this compound in a live, pregnant animal model, such as a rat or baboon.[14]

Objective: To assess the ability of systemically administered Atosiban to suppress uterine contractions in vivo.

Materials:

  • Pregnant animal models (e.g., late-gestation rats)

  • This compound for injection

  • Oxytocin for injection

  • Anesthesia (as required by institutional guidelines)

  • Uterine activity monitoring system (e.g., intrauterine pressure catheter, non-invasive electromyography (EUM) recorder)[15]

  • Intravenous (IV) infusion pump and catheters

Methodology:

  • Animal Preparation:

    • Acclimate pregnant animals to the housing and experimental conditions.

    • On the day of the experiment, anesthetize the animal if required and surgically implant a monitoring device (e.g., catheter in the uterine horn or amniotic fluid) for direct pressure measurement. Alternatively, use a non-invasive method like external electromyography electrodes.[15]

    • Place an IV catheter (e.g., in the jugular or femoral vein) for drug administration.

  • Baseline Measurement:

    • Allow the animal to recover from surgery and anesthesia as appropriate.

    • Record baseline uterine activity for a stabilization period (e.g., 30-60 minutes).

  • Induction of Uterine Activity (Oxytocin Challenge):

    • Administer a continuous IV infusion of oxytocin at a rate sufficient to induce regular, sustained uterine contractions.

    • Once a stable pattern of contractions is established, record this activity for a baseline period.

  • Atosiban Administration:

    • Administer this compound via IV infusion. This can be done as a bolus followed by a continuous infusion, mimicking clinical use.[16]

    • The dose will depend on the animal model and should be determined from literature or pilot studies.

  • Monitoring and Data Collection:

    • Continuously record uterine activity (pressure or electrical signals) throughout the Atosiban infusion period.

    • Monitor for a reduction in the frequency and amplitude of contractions. The peak effect of Atosiban is often observed several hours after treatment initiation.[15]

  • Data Analysis:

    • Quantify uterine activity by calculating metrics such as Montevideo Units (peak amplitude x frequency over 10 minutes) or total electrical activity (µW/s).[15]

    • Compare the uterine activity during Atosiban treatment to the baseline oxytocin-induced activity to determine the degree of uterine quiescence.

In_Vivo_Workflow Start Start: Prepare Pregnant Animal Model Setup Implant Monitoring Device & IV Catheter Start->Setup Record_Spontaneous Record Spontaneous Uterine Activity Setup->Record_Spontaneous Induce Induce Contractions (IV Oxytocin Infusion) Record_Spontaneous->Induce Record_Induced Record Stable Induced Activity (Baseline) Induce->Record_Induced Administer Administer Atosiban (IV Bolus + Infusion) Record_Induced->Administer Monitor Continuously Monitor Uterine Activity Administer->Monitor Analyze Analyze Data: Compare Activity to Baseline Monitor->Analyze End End Analyze->End

Caption: Workflow for in vivo uterine quiescence studies.
Protocol 3: Standard Clinical Administration Regimen (for Reference)

For drug development professionals, understanding the established clinical protocol is crucial. Atosiban is typically administered intravenously in three successive stages to manage preterm labor.[5][16]

Total treatment duration should not exceed 48 hours. [17]

  • Stage 1: Initial Bolus Injection

    • Dose: 6.75 mg (administered as 0.9 mL).[16]

    • Administration: Given slowly as an intravenous injection over one minute.

  • Stage 2: High-Dose Loading Infusion

    • Administration: Immediately following the bolus, a continuous high-dose infusion is started.

    • Rate: 300 µ g/min .[16]

    • Duration: 3 hours.[16]

  • Stage 3: Lower-Dose Maintenance Infusion

    • Administration: Following the loading infusion, the rate is reduced for maintenance.

    • Rate: 100 µ g/min .[16]

    • Duration: Up to 45 hours, or until uterine quiescence is achieved.[5][16]

This staged approach ensures that therapeutic plasma concentrations are reached rapidly and then maintained to provide sustained suppression of uterine contractions.[18]

References

Atosiban Acetate as a Tocolytic Agent in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban acetate is a synthetic nonapeptide that functions as a competitive antagonist of the human oxytocin and vasopressin V1a receptors.[1][2] It is clinically employed as a tocolytic agent to delay imminent preterm birth in pregnant women meeting specific criteria.[3] In the realm of animal research, Atosiban serves as a crucial pharmacological tool for investigating the intricate mechanisms of myometrial (uterine muscle) contractility and for the preclinical evaluation of novel tocolytic drug candidates. Its high specificity for oxytocin receptors enables researchers to dissect the role of the oxytocin signaling pathway in the process of parturition. The use of animal models, particularly rodents and non-human primates, is indispensable for assessing the efficacy, duration of action, and safety profile of tocolytics like Atosiban before clinical application.

Mechanism of Action

Atosiban exerts its uterine-relaxing (tocolytic) effects by competitively inhibiting the binding of oxytocin to its receptors on the myometrial cell membrane.[4] This blockade prevents the initiation of a signaling cascade that is crucial for uterine contractions.[5][6] The binding of oxytocin to its G-protein coupled receptor (GPCR) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] The resulting elevation in cytosolic Ca²⁺ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, enabling the cross-bridge cycling with actin that results in smooth muscle contraction.

By blocking the initial oxytocin-receptor interaction, Atosiban effectively halts this entire downstream pathway, leading to a decrease in intracellular calcium, reduced frequency and force of uterine contractions, and a state of uterine quiescence.[2][5][6]

Atosiban_Mechanism_of_Action Atosiban's Mechanism of Action on Myometrial Cells cluster_extracellular Extracellular Space cluster_membrane Myometrial Cell Membrane cluster_intracellular Intracellular Space Atosiban Atosiban OTR Oxytocin Receptor (GPCR) Atosiban->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Activates Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ Release SR->Ca Contraction Uterine Contraction Ca->Contraction Initiates

Caption: Atosiban's antagonistic action on the oxytocin signaling pathway.

Quantitative Data from Animal Studies

The following table summarizes quantitative data on the efficacy of this compound from a key preclinical study in a non-human primate model, which is highly relevant for translational research.

Animal ModelLabor Induction MethodThis compound Dosage (Intravenous)Efficacy EndpointDuration of ActionCitation
Cynomolgus MonkeyOxytocin Infusion (5-90 mU/kg/h)Bolus: 100-500 µg/kg96-98% inhibition of intrauterine pressure1-3 hours[4][7]
Infusion: 50-250 µg/kg/h96-98% inhibition of intrauterine pressure1-3 hours[4][8][9]

Experimental Protocols

Protocol 1: Induction of Preterm Labor in a Mouse Model for Tocolytic Evaluation

This protocol details a widely used method for inducing preterm labor in mice with lipopolysaccharide (LPS) to mimic infection-induced preterm birth, providing a robust model for testing tocolytic agents like Atosiban.

Materials:

  • Time-mated pregnant mice (e.g., CD-1 or C3H/HeN strain) at gestational day 15 (term is ~19-20 days).

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).

  • Sterile, pyrogen-free phosphate-buffered saline (PBS).

  • This compound.

  • Appropriate sterile vehicle for Atosiban (e.g., 0.9% saline).

  • 1 mL syringes with 27-gauge needles for injections.

  • Individually ventilated cages.

  • Video camera system with infrared capability for continuous monitoring.

Procedure:

  • Animal Acclimatization: Upon arrival, house pregnant mice individually in a controlled environment (12-h light/dark cycle, 22-24°C, 40-60% humidity) with ad libitum access to standard chow and water. Allow for an acclimatization period of at least 3-5 days.

  • Reagent Preparation:

    • On the day of the experiment, prepare a fresh solution of LPS in sterile PBS to a concentration that allows for accurate administration of the target dose (e.g., 50 µg/kg) in a low volume (e.g., 100-200 µL).[4]

    • Prepare the this compound solution in its vehicle at the desired concentration for administration.

  • Induction of Preterm Labor:

    • On gestational day 15, weigh each mouse for accurate dosing.

    • Administer LPS via intraperitoneal (i.p.) injection. To achieve a high rate of preterm birth, a two-dose regimen (e.g., 50 µg/kg at time 0 and 3 hours later) can be effective.[4][7]

    • A control group must be injected with an equivalent volume of sterile PBS on the same schedule.

  • Tocolytic Treatment:

    • At a predetermined time after the initial LPS injection (e.g., 5 hours, to allow the inflammatory process to begin), administer the test compound.[6]

    • Administer this compound or vehicle to the respective groups via subcutaneous (s.c.) or i.p. injection.

  • Monitoring and Endpoint Determination:

    • Immediately after treatment, return mice to their cages and begin continuous video monitoring.

    • Record the precise time of birth of the first pup for each mouse. Preterm birth is typically defined as delivery before a specific gestational day (e.g., day 18.5).[6]

  • Data Analysis:

    • The primary outcome measure is the time from LPS injection to delivery.

    • Calculate the percentage of dams delivering preterm in each group.

    • Use Kaplan-Meier survival analysis to compare the time-to-delivery curves between the Atosiban and vehicle-treated groups. Statistical significance can be determined using the log-rank test.

Tocolytic_Testing_Workflow Experimental Workflow for In Vivo Tocolytic Efficacy Testing acclimatization 1. Animal Acclimatization & Selection (Time-mated pregnant mice) group_assignment 2. Randomization into Groups (Vehicle Control vs. Atosiban) acclimatization->group_assignment induction 3. Induction of Preterm Labor (e.g., LPS or Mifepristone i.p./s.c.) group_assignment->induction baseline 4. Onset of Uterine Contractions (Monitoring period post-induction) induction->baseline treatment 5. Tocolytic Administration - Vehicle (Control Group) - Atosiban (Treatment Group) baseline->treatment monitoring 6. Continuous Delivery Monitoring (Video recording, record time of first pup) treatment->monitoring analysis 7. Statistical Data Analysis (Compare delivery times, preterm birth rates) monitoring->analysis

Caption: General experimental workflow for in vivo testing of tocolytic agents.
Protocol 2: Ex Vivo Analysis of Myometrial Contractility Using an Organ Bath

This protocol allows for the direct assessment of Atosiban's effect on the contractility of isolated uterine muscle strips, providing valuable data on potency and mechanism.[9]

Materials:

  • Late-gestation pregnant rats (e.g., Wistar strain).

  • Krebs-Henseleit physiological salt solution.

  • Oxytocin (for inducing contractions).

  • This compound.

  • Organ bath system equipped with isometric force transducers and a regulated heating and aeration system.

  • Data acquisition software and hardware (e.g., PowerLab with LabChart).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a pregnant rat. Immediately perform a laparotomy and excise the uterine horns, placing them into chilled (4°C) Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully clean the horns of fat and connective tissue.

    • Dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).

  • Organ Bath Mounting and Equilibration:

    • Mount the myometrial strips vertically in the organ baths, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a basal tension of 10 mN (approx. 1 g) and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the bath solution every 15 minutes.

  • Induction of Stable Contractions:

    • After equilibration, induce sustained, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the bath. Allow the contractions to stabilize for at least 30 minutes.

  • Atosiban Administration:

    • Once a stable contractile response to oxytocin is achieved, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue response to reach a steady state at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously throughout the experiment.

    • Measure the amplitude, frequency, and area under the curve (AUC) of contractions during the baseline (oxytocin alone) and after the addition of each concentration of Atosiban.

    • Express the contractile activity at each Atosiban concentration as a percentage of the baseline oxytocin-induced activity.

    • Plot a concentration-response curve and calculate the IC₅₀ value (the concentration of Atosiban that produces 50% inhibition of the oxytocin-induced response).

Conclusion

This compound is a cornerstone agent for the in vivo and ex vivo study of uterine contractility and preterm labor. Its specific mechanism of action makes it an excellent tool for validating animal models and for serving as a benchmark comparator in the development of new tocolytic drugs. The detailed protocols and quantitative data provided herein offer a comprehensive resource for researchers aiming to conduct rigorous and reproducible preclinical studies in this critical area of reproductive health.

References

Application Notes and Protocols: Utilizing Atosiban Acetate for Bladder and Prostate Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban Acetate, a synthetic peptide analogue of oxytocin, serves as a potent and selective antagonist for the oxytocin receptor (OXTR).[1][2] This competitive antagonism inhibits the downstream signaling cascade responsible for smooth muscle contractions.[1][3] The upregulation of OXTR has been implicated in the pathophysiology of lower urinary tract symptoms (LUTS), including overactive bladder (OAB) and benign prostatic hyperplasia (BPH), making this compound a valuable tool for investigating the role of the oxytocinergic system in bladder and prostate contractility.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.

Mechanism of Action

Oxytocin binding to its G-protein coupled receptor (OXTR) on bladder and prostate smooth muscle cells activates the phospholipase C (PLC) pathway. This leads to the production of inositol triphosphate (IP₃), which subsequently triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum.[1] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the initiation of smooth muscle contraction. This compound acts by competitively blocking the oxytocin binding site on the OXTR, thereby preventing this signaling cascade and subsequent muscle contraction.[1][3]

Oxytocin Oxytocin OXTR Oxytocin Receptor (Gq-coupled) Oxytocin->OXTR Binds & Activates Atosiban This compound Atosiban->OXTR Binds & Blocks PLC Phospholipase C (PLC) OXTR->PLC Activates IP3 Inositol Triphosphate (IP₃) PLC->IP3 Produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: Signaling pathway of oxytocin-induced smooth muscle contraction and this compound antagonism.

Data Presentation: Effects of this compound on Bladder and Prostate Contractions

The following tables summarize the quantitative effects of this compound on spontaneous and oxytocin-induced contractions in bladder and prostate tissues from various preclinical models.

Table 1: Effect of this compound on Spontaneous Bladder Contractions in Rats

Animal ModelAtosiban Conc.Effect on Contraction FrequencySignificance (p-value)
Obese Rats1 µMSignificant Reduction< 0.0001[1][5]
Obese Rats10 µMSignificant ReductionNot specified
Non-obese Rats1 µMSignificant Reduction< 0.01[1][5]
Non-obese Rats10 µMSignificant ReductionNot specified
Older Rats (7-9 months)10 µMSignificant Reduction< 0.01[6]
Young Rats (7-8 weeks)10 µMNo Significant ReductionNot specified[6]

Table 2: Effect of this compound on Spontaneous Prostate Contractions in Rats

Animal ModelAtosiban Conc.Effect on Contraction FrequencySignificance (p-value)
Obese Rats1 µMSignificant Reduction< 0.01[5][7]
Non-obese Rats1 µMSignificant Reduction< 0.0001[5][7]
Young Rats (10-12 weeks)1 µMSignificant Reduction< 0.0001[8][9]
Older Rats (7-9 months)1 µMNo Significant ReductionNot specified[8][9]

Table 3: Effect of this compound on Oxytocin-Induced Bladder Contractions in Rats

Animal ModelAtosiban Conc.Effect on Contraction (AUC)Significance (p-value)
Obese Rats10 µMSignificant Reduction< 0.05[4][10][11]
Non-obese Rats10 µMNo Significant EffectNot specified[4][10][11]
Young Rats (7-8 weeks)10 µMSignificant Reduction< 0.05[6]
Older Rats (7-9 months)10 µMSignificant Reduction< 0.01[6]

Experimental Protocols

The following protocols are based on established methodologies for studying the effects of this compound on bladder and prostate tissue contractility in an in vitro organ bath setup.[1][4][5]

Protocol 1: Preparation of Bladder and Prostate Tissue Strips
  • Tissue Dissection: Euthanize the animal model (e.g., rat) according to institutionally approved ethical guidelines. Surgically remove the bladder and ventral lobe of the prostate.

  • Cleaning: Place the tissues in cold, oxygenated Krebs-Henseleit solution (see composition below). Carefully remove any adhering connective and fatty tissues.

  • Strip Preparation: Cut the bladder into longitudinal strips. For the prostate, dissect strips from the ventral lobe. Ensure the strips are of a consistent size and mass for comparability.

Protocol 2: In Vitro Organ Bath Assay

Dissection Tissue Dissection (Bladder/Prostate) Mounting Mount Tissue Strips in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Viability Tissue Viability Test (20 mM KCl) Equilibration->Viability Spontaneous Record Spontaneous Contractions Viability->Spontaneous Atosiban_preincubation Pre-incubate with This compound (1 µM or 10 µM) Spontaneous->Atosiban_preincubation For antagonist studies Oxytocin_exposure Cumulative Oxytocin Exposure (1 nM to 100 µM) Spontaneous->Oxytocin_exposure For agonist studies Atosiban_preincubation->Oxytocin_exposure Data_acquisition Data Acquisition & Analysis (Frequency, Amplitude, AUC) Oxytocin_exposure->Data_acquisition

Caption: Experimental workflow for in vitro organ bath studies.
  • Organ Bath Setup:

    • Fill the organ bath chambers with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Krebs-Henseleit Solution Composition (mM): NaCl 118.1, KCl 4.69, KH₂PO₄ 1.2, NaHCO₃ 25.0, D(+)glucose 11.7, MgSO₄·7H₂O 1.1, CaCl₂ 2.50.[1]

  • Tissue Mounting: Mount the prepared tissue strips in the organ bath chambers under a tension of 0.5–1 g.[1]

  • Equilibration: Allow the tissues to equilibrate for 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.[1]

  • Viability Test: Assess tissue viability by inducing a contraction with 20 mM potassium chloride (KCl). Tissues that do not show a robust contraction should be excluded.[1][10]

  • Recording Spontaneous Contractions: After a washout period and return to baseline, record spontaneous contractile activity for a defined period.

  • Atosiban Incubation (for antagonism studies): For studies investigating the inhibitory effects of Atosiban, pre-incubate the tissues with the desired concentration of this compound (e.g., 1 µM or 10 µM) for a specified duration before adding an agonist.[1]

  • Oxytocin-Induced Contractions: To study the effect on agonist-induced contractions, add cumulative concentrations of oxytocin (e.g., 1 nM to 100 µM) to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration.[1]

  • Data Acquisition and Analysis: Record contractile activity using a suitable data acquisition system. Analyze parameters such as the frequency, amplitude, and area under the curve (AUC) of contractions. Normalize responses to the initial KCl-induced contraction.[1][10]

Considerations and Limitations

  • Species Differences: The effects of this compound may vary between species. For instance, some studies have shown that oxytocin does not induce significant contractions in human detrusor muscle strips in vitro, and consequently, Atosiban shows no effect.[12][13] Researchers should consider these potential discrepancies when translating findings from animal models to humans.

  • Age and Disease State: The expression of OXTR and the responsiveness to Atosiban can be influenced by age and disease states such as obesity.[4] It is crucial to use appropriate control groups in experimental designs.

  • Drug Concentrations: The concentrations of this compound should be carefully selected based on previous literature and dose-response studies to ensure receptor-specific effects.[1]

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the oxytocinergic system in the regulation of bladder and prostate smooth muscle contractility. The provided data and protocols offer a framework for researchers to design and execute robust experiments in this area. Careful consideration of the experimental model and conditions is essential for obtaining reliable and translatable results that can contribute to the development of novel therapeutics for LUTS, OAB, and BPH.[4][5]

References

Application Notes and Protocols for Intravenous Administration of Atosiban Acetate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban Acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of the oxytocin receptor. It is primarily utilized in a clinical setting to halt premature labor (tocolysis).[1][2] In preclinical research, intravenous (IV) administration of this compound is essential for studying its pharmacokinetics, pharmacodynamics, and efficacy in various animal models. These studies are crucial for understanding its mechanism of action and for the development of new therapeutic applications.

This document provides detailed application notes and protocols for the intravenous administration of this compound in preclinical studies, with a focus on rodent models.

Mechanism of Action

This compound functions by competitively blocking oxytocin receptors on the surface of myometrial cells.[1] This antagonism inhibits the oxytocin-induced cascade of intracellular events, which includes the release of inositol triphosphate (IP3), leading to a decrease in the release of stored intracellular calcium from the sarcoplasmic reticulum.[1] The subsequent reduction in cytosolic calcium concentration leads to the relaxation of uterine smooth muscle, thereby reducing the frequency and force of uterine contractions.

Signaling Pathway of this compound

atosiban_pathway oxytocin Oxytocin receptor Oxytocin Receptor (Gq-protein coupled) oxytocin->receptor Activates plc Phospholipase C (PLC) receptor->plc atosiban This compound atosiban->receptor Antagonizes pip2 PIP2 plc->pip2 ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Ca2+ Release from Sarcoplasmic Reticulum ip3->ca_release contraction Uterine Contraction ca_release->contraction experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase solution_prep 1. Prepare this compound Infusion Solution animal_prep 2. Animal Preparation (e.g., Catheter Implantation) solution_prep->animal_prep acclimatization 3. Acclimatization and Baseline Measurements animal_prep->acclimatization bolus 4. IV Bolus Administration (Optional) acclimatization->bolus infusion 5. Continuous IV Infusion bolus->infusion monitoring 6. Physiological Monitoring (e.g., Uterine Activity) infusion->monitoring sampling 7. Sample Collection (Blood, Tissues) monitoring->sampling data_analysis 8. Data Analysis sampling->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: HPLC Method for Atosiban Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC method development for the quantification of Atosiban Acetate. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound?

A1: A common starting point for this compound analysis is reversed-phase HPLC (RP-HPLC) using a C18 column. Typical mobile phases consist of an acidic aqueous buffer (e.g., phosphate buffer or water with trifluoroacetic acid) and an organic modifier like acetonitrile. Detection is generally performed at 220 nm.[1][2][3]

Q2: Why is the pH of the mobile phase critical for this compound analysis?

A2: The pH of the mobile phase is crucial as it affects the ionization state of this compound, a peptide. Controlling the pH, typically keeping it low (around 3.2), ensures consistent protonation of the molecule, leading to better peak shape and reproducible retention times.[2][3]

Q3: What are the key validation parameters to consider for an this compound HPLC method?

A3: Key validation parameters, in accordance with ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Q4: How can I analyze this compound and its related substances in a single run?

A4: A gradient elution method is typically required to separate this compound from its impurities and degradation products. This involves changing the proportion of the organic solvent in the mobile phase over time to elute compounds with different polarities.[3][4]

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation study exposes the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. This study is essential to develop a stability-indicating HPLC method that can separate the intact drug from its degradants, ensuring accurate quantification in stability samples.

HPLC Method Development Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis & Troubleshooting A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Initial System Suitability Testing C->D E Forced Degradation Studies D->E Proceed to Validation F Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) E->F G Determine LOD & LOQ F->G H Routine Sample Analysis G->H Implement for Routine Use I Monitor System Performance H->I J Troubleshoot Deviations I->J

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Sample Preparation
  • Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase A or a mixture of water and acetonitrile) to prepare a stock solution.

  • Further dilute the stock solution to create a series of calibration standards and quality control samples.

  • For pharmaceutical dosage forms, extract the drug product with the diluent to achieve a target concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes two established HPLC methods for this compound quantification.

ParameterMethod 1Method 2
Column XTerra MS C18, 250 x 4.6 mm, 5 µmInertsil ODS-2, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.03M Potassium Dihydrogen Orthophosphate, pH 3.20Water/Acetonitrile/Methanol (77:14:9, v/v/v) with TFA, pH 3.2
Mobile Phase B AcetonitrileAcetonitrile/Methanol (65:35, v/v)
Gradient Gradient ProgramGradient Program
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm220 nm
Column Temp. Ambient35 °C
Injection Vol. 20 µLNot Specified
Retention Time ~11.3 minNot Specified

Source: Method 1[2][5], Method 2[3][6]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for replicate injections)
%RSD of Retention Time ≤ 1.0% (for replicate injections)
Method Validation Data

The following table provides an example of validation parameters for an this compound HPLC method.

ParameterResult
Linearity Range 15-225 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 1.5 µg/mL
LOQ 4.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Source:[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Troubleshooting Decision Tree

A Chromatographic Issue Observed B Peak Tailing? A->B C Ghost Peaks? A->C D Retention Time Drift? A->D E Check Mobile Phase pH Is it acidic enough? B->E Yes F Check for Column Contamination or Degradation B->F No H Check for Contamination in: - Mobile Phase - Sample Diluent - HPLC System C->H Yes I Check for Late Eluting Peaks from Previous Injections C->I No J Check Mobile Phase Composition and Pump Performance D->J Yes K Check Column Temperature Stability D->K No G Check for Sample Overload E->G Yes L Adjust pH to ~3.2 E->L No M Flush or Replace Column F->M N Dilute Sample G->N O Prepare Fresh Mobile Phase and Flush System H->O P Increase Run Time or Gradient Slope I->P Q Recalibrate Pump and Degas Mobile Phase J->Q R Ensure Column Thermostat is Functioning K->R

Caption: Decision tree for troubleshooting common HPLC issues.

Detailed Troubleshooting Steps
IssuePossible Cause(s)Recommended Action(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH too high. 3. Column contamination or degradation. 4. Sample overload.1. Use a highly deactivated, end-capped column. 2. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to suppress silanol activity. 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the mobile phase, diluent, or HPLC system. 2. Carryover from previous injections. 3. Mobile phase degradation.1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Implement a needle wash step and inject a blank after a high-concentration sample. 3. Prepare fresh mobile phase daily.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Pump malfunction.1. Ensure accurate mobile phase preparation and proper degassing. 2. Use a column thermostat to maintain a constant temperature. 3. Monitor system suitability and replace the column when performance declines. 4. Check pump seals and perform pump calibration.
Poor Resolution 1. Inappropriate mobile phase strength or gradient. 2. Column inefficiency. 3. Extra-column band broadening.1. Optimize the gradient profile (e.g., shallower gradient). 2. Replace the column with a new one of the same type. 3. Minimize the length and diameter of tubing between the injector, column, and detector.
Baseline Noise or Drift 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector lamp aging. 4. Pump pulsation.1. Purge the pump and detector. 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp. 4. Check pump check valves and seals.

References

Atosiban Acetate Efficacy in Cell-Based Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Atosiban Acetate in cell-based models, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure robust and reliable experimental outcomes.

I. General Information & Drug Handling

This section provides essential information on the properties and proper handling of this compound for in vitro studies.

Frequently Asked Questions (FAQs):

  • What is the mechanism of action of this compound? this compound is a synthetic nonapeptide that acts as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It functions by blocking the binding of oxytocin to its receptor, thereby inhibiting the canonical Gαq/11 signaling pathway. This pathway, upon activation by oxytocin, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction.

    Interestingly, Atosiban has also been shown to act as a biased agonist. While it antagonizes the Gαq pathway, it can activate Gαi signaling pathways. This can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway and transcription factors like NF-κB.

  • What are the recommended solvent and storage conditions for this compound? this compound powder is typically stable for years when stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. Once dissolved, it is recommended to store solutions at -80°C for up to three months or at -20°C for up to two weeks.[1] To prepare a stock solution, Dimethyl sulfoxide (DMSO) is a suitable solvent.[2] For cell-based assays, further dilution into aqueous buffers or cell culture media is necessary. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Is this compound stable in cell culture media? Peptides like Atosiban can be susceptible to degradation by proteases present in serum-containing cell culture media. It is advisable to minimize the duration of incubation in serum-containing media or to conduct experiments in serum-free conditions if possible. The stability of this compound in your specific cell culture medium and conditions should be empirically determined if long incubation times are required.

II. Cell Line Selection and Preparation

The choice of cell line is critical for the successful implementation of this compound in your experiments.

Frequently Asked Questions (FAQs):

  • Which cell lines are suitable for studying this compound's effects? The primary requirement for a suitable cell line is the expression of the oxytocin receptor (OTR). Commonly used cell lines include:

    • CHO-K1 (Chinese Hamster Ovary): These cells do not endogenously express OTR but are readily transfectable, making them an excellent model for stably or transiently expressing the human OTR.[3][4][5][6] This allows for a clean system to study receptor-specific effects.

    • HEK293 (Human Embryonic Kidney): Similar to CHO-K1 cells, HEK293 cells are easily transfected and are widely used for studying GPCR signaling.[7][8][9] They provide a robust platform for expressing the OTR and assessing downstream signaling events.

    • DU145 (Human Prostate Carcinoma): This cell line endogenously expresses the oxytocin receptor and has been used to study Atosiban's effects on cell growth and migration.[10][11][12][13][14]

    • Primary Human Myometrial Cells: For studies directly relevant to uterine physiology, primary cells isolated from myometrial tissue are the gold standard, though they are more challenging to culture and maintain.

  • How can I confirm oxytocin receptor expression in my chosen cell line? OTR expression can be verified at both the mRNA and protein levels using techniques such as:

    • RT-qPCR: To quantify OTR mRNA levels.

    • Western Blot: To detect the OTR protein.

    • Immunocytochemistry/Immunofluorescence: To visualize OTR protein expression and localization within the cells.

    • Radioligand Binding Assays: Using a labeled OTR ligand to quantify receptor density.

III. Troubleshooting Experimental Assays

This section provides troubleshooting guidance for common cell-based assays used to evaluate the efficacy of this compound.

A. Calcium Flux Assays

Calcium flux assays are fundamental for assessing the antagonistic effect of Atosiban on the Gαq pathway.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
No or low response to oxytocin (agonist) 1. Low or no OTR expression in cells.2. Inactive oxytocin.3. Suboptimal assay conditions (e.g., dye loading, temperature).4. Incorrect buffer composition.1. Verify OTR expression using RT-qPCR or Western blot.2. Use a fresh, validated stock of oxytocin.3. Optimize dye loading time and temperature. Ensure the assay is performed at the optimal temperature for your cells (typically 37°C).4. Use a buffer containing physiological concentrations of calcium.
High background fluorescence 1. Cell death or membrane damage leading to dye leakage.2. Autofluorescence of compounds or media components.3. Incomplete removal of extracellular dye.1. Check cell viability. Reduce dye loading time or concentration.2. Run a control with compounds and media without cells.3. Ensure proper washing steps after dye loading.
Atosiban does not inhibit oxytocin-induced calcium flux 1. Atosiban concentration is too low.2. Inactive Atosiban.3. Insufficient pre-incubation time with Atosiban.1. Perform a dose-response curve for Atosiban to determine the optimal inhibitory concentration.2. Use a fresh, validated stock of Atosiban.3. Optimize the pre-incubation time with Atosiban before adding oxytocin. A pre-incubation of 15-30 minutes is a good starting point.
Variability between wells 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors.1. Ensure a single-cell suspension and even distribution when seeding plates.2. Automate dye loading if possible, or be meticulous with manual loading.3. Use calibrated pipettes and proper pipetting techniques.
B. cAMP Assays

cAMP assays are used to investigate the biased agonist activity of Atosiban on the Gαi pathway.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
No or low forskolin-induced cAMP production 1. Low adenylyl cyclase activity in the cell line.2. Inactive forskolin.3. Suboptimal cell density.1. Choose a cell line known to have robust adenylyl cyclase activity.2. Use a fresh, validated stock of forskolin.3. Optimize cell number per well.
High basal cAMP levels 1. Constitutive activity of the receptor or adenylyl cyclase.2. Presence of phosphodiesterase (PDE) inhibitors in the assay buffer.1. This may be inherent to the cell line. Ensure a sufficient assay window to detect inhibition.2. IBMX or other PDE inhibitors are often included to amplify the signal; however, if the basal is too high, consider reducing their concentration.
Atosiban does not inhibit forskolin-induced cAMP production 1. Atosiban concentration is too low.2. The OTR in your cell line does not couple to Gαi.3. Insufficient pre-incubation time with Atosiban.1. Perform a dose-response curve for Atosiban.2. Confirm Gαi coupling using a known Gαi-coupled receptor agonist as a positive control or by assessing downstream Gαi signaling pathways (e.g., ERK phosphorylation).3. Optimize the pre-incubation time with Atosiban before adding forskolin.
High well-to-well variability 1. Uneven cell seeding.2. Inconsistent reagent addition.3. Cell lysis issues.1. Ensure uniform cell plating.2. Use precise pipetting techniques or automation.3. Ensure complete and uniform cell lysis according to the assay kit protocol.
C. Competitive Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of Atosiban for the oxytocin receptor.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low total binding of the radioligand 1. Low receptor expression.2. Degraded radioligand.3. Insufficient incubation time to reach equilibrium.1. Use a cell line with higher receptor expression or increase the amount of cell membrane preparation used.2. Use a fresh batch of radioligand.3. Determine the time to reach equilibrium by performing a time-course experiment.
High non-specific binding 1. Radioligand is "sticky" and binds to non-receptor components.2. Inappropriate blocking agent or buffer composition.3. Insufficient washing.1. Try a different radioligand if available. Include a high concentration of a non-labeled ligand to define non-specific binding.2. Optimize the concentration of blocking agents like BSA. Ensure the buffer has the correct pH and ionic strength.3. Increase the number and volume of washes.
Atosiban does not displace the radioligand 1. Atosiban concentration is too low.2. Inactive Atosiban.3. The radioligand has a much higher affinity than Atosiban.1. Perform a wide concentration range of Atosiban.2. Use a fresh, validated stock of Atosiban.3. This can be a limitation of the assay. Ensure the radioligand concentration is appropriate (ideally at or below its Kd).
Inconsistent results between experiments 1. Variability in cell membrane preparations.2. Inconsistent incubation times or temperatures.3. Pipetting inaccuracies.1. Prepare a large batch of cell membranes and store aliquots at -80°C for consistency.2. Strictly adhere to the established incubation parameters.3. Calibrate pipettes regularly.

IV. Experimental Protocols & Data Presentation

A. Quantitative Data Summary

The following table summarizes typical quantitative data for this compound in various cell-based assays. Note that these values can vary depending on the specific cell line, experimental conditions, and assay format.

Parameter Cell Line Assay Type Reported Value Reference
IC50 (vs. Oxytocin) Human Myometrial CellsCalcium Flux~5 nM[15]
IC50 (vs. Oxytocin) Human Myometrial StripsContraction AssayDose-dependent inhibition starting at 1 µg/mL[16][17]
Ki (vs. [3H]Oxytocin) HEK293-OTRRadioligand Binding~10 nM[18]
Effect on Cell Growth DU145Cell Proliferation AssayInhibition of cell growth[19]
Effect on ERK1/2 Phosphorylation Human Amnion CellsWestern BlotActivation[2]
Effect on NF-κB Activation Human Amnion CellsWestern BlotActivation[2]
B. Key Experimental Protocols

This protocol provides a general framework for measuring changes in intracellular calcium in response to OTR activation and inhibition.

  • Cell Seeding: Seed cells expressing the oxytocin receptor into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Addition (Antagonist): Add this compound at various concentrations to the appropriate wells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record baseline fluorescence for 10-20 seconds. Inject oxytocin at a final concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal for 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the data as a percentage of the oxytocin response versus the concentration of Atosiban to determine the IC50 value.

This protocol outlines the steps to measure the inhibition of adenylyl cyclase activity, indicative of Gαi activation.

  • Cell Seeding: Seed cells expressing the OTR into a 96-well or 384-well plate and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add this compound at various concentrations and incubate for 15-30 minutes.

    • Add forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) at a concentration that produces a submaximal cAMP response. Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of the forskolin-induced cAMP response versus the concentration of Atosiban to determine its IC50.

This protocol describes how to determine the affinity of Atosiban for the OTR.

  • Membrane Preparation: Harvest cells expressing the OTR and prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • This compound at a range of concentrations.

    • A fixed concentration of a radiolabeled OTR antagonist (e.g., [3H]-vasopressin or a labeled specific OTR antagonist) at a concentration at or below its Kd.

    • Cell membrane preparation.

    • For determining non-specific binding, add a high concentration of a non-labeled OTR ligand to a set of wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined experimentally).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding versus the concentration of Atosiban. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Atosiban_Signaling cluster_Gq Gαq Pathway (Antagonized by Atosiban) cluster_Gi Gαi Pathway (Activated by Atosiban) Oxytocin Oxytocin OTR_Gq OTR Oxytocin->OTR_Gq Activates Gq Gαq/11 OTR_Gq->Gq Atosiban_ant Atosiban Atosiban_ant->OTR_Gq Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Atosiban_ag Atosiban OTR_Gi OTR Atosiban_ag->OTR_Gi Activates Gi Gαi OTR_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi->MAPK Activates cAMP cAMP AC->cAMP NFkB NF-κB Pathway MAPK->NFkB Activates

Caption: Atosiban's dual effect on OTR signaling.

B. Experimental Workflows

The following diagrams outline the general workflows for the key experimental assays.

Calcium_Assay_Workflow cluster_workflow Calcium Flux Assay Workflow A Seed Cells in Microplate B Load Cells with Calcium Dye A->B C Wash to Remove Excess Dye B->C D Pre-incubate with Atosiban C->D E Add Oxytocin & Measure Fluorescence D->E F Data Analysis (IC50) E->F

Caption: Workflow for a calcium flux assay.

cAMP_Assay_Workflow cluster_workflow cAMP Assay (Gαi) Workflow A Seed Cells in Microplate B Pre-incubate with Atosiban A->B C Stimulate with Forskolin B->C D Lyse Cells C->D E Measure cAMP Levels D->E F Data Analysis (IC50) E->F

Caption: Workflow for a Gαi-coupled cAMP assay.

Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand & Atosiban A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

References

Mitigating Atosiban Acetate side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atosiban Acetate in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin receptors.[1][2][3] By blocking oxytocin receptors in the myometrium, it inhibits the release of inositol trisphosphate and subsequent increase in intracellular calcium, leading to uterine quiescence.[3][4]
What are the most common side effects of this compound observed in animal studies? Based on clinical observations and preclinical data, the most commonly reported side effects include injection site reactions (such as redness, swelling, or pain), and less frequently, mild and transient cardiovascular effects like tachycardia or hypotension.[5][6] In studies with pregnant rats, impaired milk let-down has been observed, leading to poor neonatal survival.[4]
Is this compound known to have significant cardiovascular side effects in animals? Generally, this compound has a favorable cardiovascular safety profile compared to other tocolytic agents like beta-agonists.[7][8] Studies in rats and monkeys have shown minimal to no central hemodynamic effects.[3] However, one study reported elevated cardiac oxidative stress in newborn rats from mothers treated with Atosiban, suggesting caution and monitoring in neonatal studies.[1]
Can this compound be administered subcutaneously in animal studies? Yes, subcutaneous administration has been used in animal studies, such as in rats.[4][9] However, this route may be associated with injection site reactions.

Troubleshooting Guides

Issue 1: Injection Site Reactions

Problem: The animal is exhibiting signs of pain, redness, swelling, or inflammation at the subcutaneous injection site.

Potential Causes:

  • High concentration or inappropriate formulation of this compound.

  • Improper injection technique.

  • Contamination of the injection site or substance.

  • The animal has a sensitivity to the vehicle or this compound itself.

Mitigation and Troubleshooting Steps:

  • Review Injection Technique:

    • Ensure proper restraint of the animal to prevent movement during injection.

    • Use a new, sterile needle of an appropriate gauge for each injection.

    • For subcutaneous injections in rodents, use the "tented" skin technique to lift the skin away from the underlying muscle.

    • Rotate injection sites to prevent repeated irritation in the same area.[6]

  • Optimize Formulation (if possible):

    • Vehicle Selection: If not constrained by the experimental design, consider using a more biocompatible vehicle. While specific data for Atosiban is limited, vehicles with a neutral pH and isotonic properties are generally better tolerated.

    • Concentration: Use the lowest effective concentration to minimize local irritation.

    • Temperature: Allow refrigerated solutions to warm to room temperature before injection to reduce discomfort.

  • Monitor and Document:

    • Observe animals for at least 30 minutes post-injection for any immediate adverse reactions.

    • Systematically score and document the severity of injection site reactions (e.g., using a 0-4 scale for redness, swelling, and necrosis) at regular intervals (e.g., 24, 48, and 72 hours post-injection).

Experimental Protocol: Assessment of Injection Site Reactions

This protocol provides a framework for systematically evaluating and mitigating injection site reactions.

  • Animal Model: Select the appropriate species and strain for the study (e.g., Sprague-Dawley rats).

  • Groups:

    • Group A: Control (vehicle only)

    • Group B: this compound in standard vehicle

    • Group C: this compound in alternative vehicle (if applicable)

  • Procedure:

    • Acclimatize animals to handling and the injection procedure.

    • Administer a single subcutaneous injection of the assigned substance.

    • Observe and score the injection site at 1, 6, 24, 48, and 72 hours post-injection.

  • Scoring System:

ScoreRedness (Erythema)Swelling (Edema)
0 No visible rednessNo palpable swelling
1 Faint, barely perceptible rednessSlight, localized swelling
2 Moderate rednessModerate swelling, clearly defined
3 Severe rednessSignificant swelling, extending beyond the injection site
4 Ulceration or necrosisSevere and extensive swelling
Issue 2: Poor Neonatal Survival

Problem: In studies involving pregnant animals, there is a high rate of mortality in the pups after birth.

Potential Cause:

  • This compound can impair milk let-down in the dam due to its oxytocin receptor antagonism, leading to neonatal starvation and dehydration.[4]

Mitigation and Troubleshooting Steps:

  • Cross-fostering: This is the most effective mitigation strategy. Pups born to Atosiban-treated dams should be transferred to a lactating control dam.[2][4][10]

Experimental Protocol: Cross-Fostering in Rats

This protocol details the steps to mitigate poor neonatal survival due to lactation failure in Atosiban-treated dams.

  • Preparation:

    • Time-mate female rats so that the Atosiban-treated and control dams give birth within a 24-48 hour window.[3]

    • Prepare clean cages for the fostering process.

  • Procedure (within hours of birth):

    • Carefully remove the dam from her home cage and place her temporarily in a separate clean cage.

    • Gently handle the pups. If necessary, clean them with a damp, warm cloth.

    • Exchange the litters between the Atosiban-treated and control dams. Aim to keep the litter sizes similar.

    • Return the dams to their original cages, which now contain the fostered pups.

  • Monitoring:

    • Observe the foster dams for acceptance of the new litter. Signs of rejection include pup scattering or cannibalism.

    • Monitor the weight gain and overall health of the pups daily for the first week.

Issue 3: Cardiovascular Instability

Problem: The animal exhibits unexpected changes in heart rate or blood pressure during or after this compound administration.

Potential Causes:

  • While less common, Atosiban can have mild cardiovascular effects.[6]

  • Stress from handling and injection can induce physiological changes.

  • In neonatal animals, there may be an increased risk of cardiac oxidative stress.[1]

Mitigation and Troubleshooting Steps:

  • Acclimatization:

    • Properly acclimatize animals to the laboratory environment and handling procedures to minimize stress-induced cardiovascular changes.

  • Cardiovascular Monitoring:

    • For studies where cardiovascular effects are a concern, especially in neonatal or sensitive animal models, implement a monitoring protocol.

Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats

This protocol provides a basic framework for monitoring cardiovascular parameters.

  • Anesthesia:

    • Anesthetize the rat using an appropriate agent (e.g., isoflurane).[11]

  • Instrumentation:

    • For blood pressure monitoring, cannulate the femoral or carotid artery.[11]

    • For heart rate monitoring, use ECG electrodes placed subcutaneously.

  • Data Acquisition:

    • Connect the arterial cannula and ECG leads to a data acquisition system to record continuous blood pressure and heart rate.

  • Procedure:

    • Establish a stable baseline reading for at least 30 minutes before administering this compound.

    • Administer the drug and continue to monitor cardiovascular parameters for the duration of the experiment.

Quantitative Data Summary

While specific quantitative data on the mitigation of Atosiban side effects is limited, the following table summarizes relevant findings from animal studies.

ParameterSpeciesAtosiban DoseObservationMitigation StrategyReference
Neonatal Survival Rat300 mg/kg/day (SC)Poor survival and weight gain in pups reared by treated mothers.Cross-fostering to control dams resulted in normal survival and weight gain.[4]
Hemodynamics Rat (isolated heart)300-1200 µ g/min No significant difference in heart rate, left ventricular systolic pressure, or contractility compared to control.Not applicable, as no adverse effect was observed.[3]
Neonatal Cardiac Health Rat6 mg/kg/day (IP)Increased oxidative stress in the heart tissue of newborn rats.Further research is needed to identify specific mitigation strategies for this effect.[1]

Visualizations

Signaling Pathway of this compound

Atosiban_Mechanism cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) PLC Phospholipase C (PLC) OTR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Acts on Ca_Release Ca2+ Release Ca_Store->Ca_Release Stimulates Contraction Uterine Contraction Ca_Release->Contraction Oxytocin Oxytocin Oxytocin->OTR Binds to Atosiban Atosiban Acetate Atosiban->OTR Blocks

Caption: Mechanism of action of this compound in myometrial cells.

Experimental Workflow for Cross-Fostering

Cross_Fostering_Workflow cluster_groupA Atosiban-Treated Dam (A) cluster_groupB Control Dam (B) cluster_outcome Outcome Monitoring DamA Gives Birth PupsA Pups of A DamA->PupsA MonitorA Monitor Pups with Foster Dam A DamB Gives Birth PupsA->DamB Fostered to PupsB Pups of B DamB->PupsB MonitorB Monitor Pups with Foster Dam B PupsB->DamA Fostered to

Caption: Workflow for a cross-fostering experiment in rats.

Logical Flow for Troubleshooting Injection Site Reactions

Injection_Troubleshooting Start Injection Site Reaction Observed CheckTech Review Injection Technique? Start->CheckTech ImproveTech Implement Best Practices: - Rotate Sites - New Sterile Needles - Proper Restraint CheckTech->ImproveTech Yes CheckForm Assess Formulation? CheckTech->CheckForm No ImproveTech->CheckForm OptimizeForm Consider: - Alternative Vehicle - Lower Concentration - Room Temperature CheckForm->OptimizeForm Yes Monitor Continue Monitoring and Documentation CheckForm->Monitor No OptimizeForm->Monitor Consult Consult with Vet/ Animal Care Staff Monitor->Consult If reaction persists or worsens

Caption: Decision-making flowchart for addressing injection site reactions.

References

Validation & Comparative

Atosiban Acetate vs. Nifedipine: A Comparative Guide for Tocolysis in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of atosiban acetate and nifedipine, two commonly used tocolytic agents in research models of preterm labor. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies of key studies to aid in the selection and application of these compounds in a research setting.

Mechanism of Action

This compound: A synthetic peptide analog of oxytocin, atosiban acts as a competitive antagonist at the oxytocin receptor (OTR) on myometrial cells.[1][2] By blocking the binding of oxytocin, atosiban inhibits the Gq protein/phospholipase C (PLC)/inositol trisphosphate (IP3) signaling cascade.[3] This, in turn, prevents the release of calcium from the sarcoplasmic reticulum and reduces the influx of extracellular calcium, leading to myometrial relaxation and the cessation of uterine contractions.[3][4]

Nifedipine: A dihydropyridine calcium channel blocker, nifedipine primarily targets L-type voltage-gated calcium channels in the myometrial cell membrane.[5][6] By blocking these channels, nifedipine inhibits the influx of extracellular calcium, a critical step for the activation of calmodulin and myosin light-chain kinase, which are essential for uterine muscle contraction.[7]

Signaling Pathway Diagrams

The distinct mechanisms of action of atosiban and nifedipine are visualized in the following signaling pathway diagrams.

atosiban_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds atosiban Atosiban atosiban->otr Blocks relaxation Uterine Relaxation atosiban->relaxation gq Gq Protein otr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 sr Sarcoplasmic Reticulum ip3->sr Stimulates ca_release Ca²⁺ Release sr->ca_release contraction Uterine Contraction ca_release->contraction

Caption: Atosiban's antagonistic action on the oxytocin receptor pathway.

nifedipine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ca_ext Ca²⁺ ca_channel L-type Ca²⁺ Channel ca_ext->ca_channel Influx ca_int Intracellular Ca²⁺ ca_channel->ca_int nifedipine Nifedipine nifedipine->ca_channel Blocks relaxation Uterine Relaxation nifedipine->relaxation calmodulin Calmodulin ca_int->calmodulin Activates mlck Myosin Light- Chain Kinase (MLCK) calmodulin->mlck Activates contraction Uterine Contraction mlck->contraction

Caption: Nifedipine's blockade of L-type calcium channels.

Comparative Efficacy in Research Models

The following tables summarize quantitative data from key comparative studies on the tocolytic efficacy of atosiban and nifedipine.

Table 1: Tocolytic Efficacy in Clinical Trials

OutcomeAtosibanNifedipineStudy
Pregnancy Prolongation > 48 hours
Undelivered without alternate tocolytic (%)68.652.0Salim et al. (2012)[8]
Effective Tocolysis (%)82.575.0Kashanian et al. (2005)[9]
Pregnancy Prolongation > 7 days
Undelivered with or without rescue (%)78.689.3Salim et al. (2012)[8]
Effective Tocolysis (%)75.065.0Kashanian et al. (2005)[9]
Undelivered (%)68.364.7Saleh et al. (2013)[10]
Mean Gestational Age at Delivery (weeks) 35.2 (±3.0)36.4 (±2.8)Salim et al. (2012)[8]
Mean Pregnancy Prolongation (days) 29.03 (±16.12)22.85 (±13.9)Kashanian et al. (2005)[9]

Table 2: Maternal Side Effects in Clinical Trials

Side EffectAtosiban (%)Nifedipine (%)Study
Any Side Effect 17.540.0Kashanian et al. (2005)[9]
Flushing, Palpitation, Hypotension -Significantly HigherSaleh et al. (2013)[10][11]
Headache, Hypotension, Tachycardia Lower IncidenceHigher IncidenceA Comparative Study to Determine the Efficacy of Atosiban versus Nifedipine in Management of Preterm Labour[12]

Experimental Protocols

Detailed methodologies from key comparative studies are provided below to facilitate the design of future research.

Clinical Trial Protocol: Salim et al. (2012)
  • Study Design: A randomized controlled trial involving pregnant women with preterm labor between 24 and 33 weeks and 6 days of gestation.[8]

  • Atosiban Administration: An initial intravenous bolus of 6.75 mg, followed by a 3-hour infusion of 300 mcg/min, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[13]

  • Nifedipine Administration: An initial oral dose of 20 mg, followed by 10-20 mg every 4-6 hours, with a maximum daily dose of 120 mg, for up to 48 hours.[8]

  • Primary Outcome: The proportion of women who did not deliver and did not require an alternative tocolytic agent within 48 hours.[8]

  • Secondary Outcomes: Gestational age at delivery and neonatal morbidity.[8]

In Vitro Myometrial Strip Contraction Assay Protocol
  • Tissue Source: Myometrial biopsies obtained from women undergoing elective cesarean sections at term.[14][15]

  • Preparation: Myometrial tissue is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, aerated with 95% O2 and 5% CO2.[14][16]

  • Contraction Induction: Spontaneous contractions are allowed to stabilize. For induced contractions, a uterotonic agent such as oxytocin (e.g., 10 nM) is added to the bath.[17]

  • Drug Application: Cumulative concentrations of atosiban or nifedipine are added to the organ bath to generate dose-response curves.[14][15]

  • Data Analysis: Changes in the frequency, amplitude, and duration of myometrial contractions are recorded and analyzed to determine the inhibitory effect of the compounds.[14][17]

Animal Model Protocol: Mouse Model of Preterm Birth
  • Model Induction: Preterm labor is induced in pregnant mice (e.g., on day 15 of gestation) by intraperitoneal injection of an inflammatory stimulus like lipopolysaccharide (LPS).[18]

  • Tocolytic Administration: Atosiban or nifedipine is administered to the pregnant mice at a predetermined time point after LPS injection.[18]

  • Outcome Measures: The primary outcome is the delay in the time to delivery. Secondary outcomes can include assessment of inflammatory markers in uterine tissue and pup survival.[18]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison of atosiban and nifedipine in a preclinical research setting.

comparative_workflow cluster_invitro In Vitro Models cluster_exvivo Ex Vivo Models cluster_invivo In Vivo Models cluster_endpoints Comparative Endpoints cell_culture Myometrial Cell Culture organ_bath Organ Bath Experiments cell_culture->organ_bath mechanism Mechanism of Action Studies (Signaling Pathway Analysis) cell_culture->mechanism tissue_strips Isolated Myometrial Strips tissue_strips->organ_bath efficacy Tocolytic Efficacy (Contraction Inhibition, Delay of Delivery) organ_bath->efficacy animal_model Preterm Labor Animal Model (e.g., Mouse, Rat) animal_model->efficacy safety Maternal & Fetal Side Effects animal_model->safety end end efficacy->end Conclusion safety->end mechanism->end start Hypothesis: Compare Atosiban vs. Nifedipine start->cell_culture start->tissue_strips start->animal_model

Caption: Preclinical workflow for comparing tocolytic agents.

Conclusion

Both atosiban and nifedipine are effective tocolytics that operate through distinct molecular mechanisms. The choice between these agents in a research context will depend on the specific experimental question. Atosiban offers a more targeted approach by specifically antagonizing the oxytocin receptor, which may be advantageous for mechanistic studies of the oxytocin signaling pathway in parturition. Nifedipine, a broader inhibitor of myometrial contractility, may be more suitable for studies where a potent and general suppression of uterine activity is desired. The provided data and protocols offer a foundation for the rational design of future investigations into the comparative pharmacology of these important tocolytic agents.

References

Atosiban vs. Terbutaline: A Comparative Review of Preclinical Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Atosiban and Terbutaline, focusing on data derived from animal studies. As an oxytocin receptor antagonist, Atosiban offers a targeted mechanism for tocolysis, whereas Terbutaline, a beta-2 adrenergic agonist, has a broader systemic impact. Understanding their distinct preclinical safety profiles is crucial for informed drug development and selection in the context of preterm labor management.

Comparative Summary of Side Effects in Animal Models

The following tables summarize the key quantitative findings from various animal studies, highlighting the cardiovascular and metabolic side effects observed with Terbutaline and the comparatively minimal effects seen with Atosiban.

Cardiovascular Side Effects
DrugAnimal ModelKey Cardiovascular Findings
Terbutaline Pregnant Ewes[1][2]- Maternal tachycardia and hypotension observed.[1]- Significant increases in maternal heart rate, pulse pressure, and systolic blood pressure at higher infusion rates.[2]- Fetal heart rate and blood pressure remained unchanged.[1]
Pregnant Baboons[3]- Mild maternal tachycardia was observed.- Maternal and fetal blood pressure were unaffected.[3]
Fetal Guinea Pigs[4]- Fetuses exposed to Terbutaline showed a higher mean heart rate (p < 0.01) and a trend toward higher left ventricular systolic pressure.[4]
Atosiban Pregnant Sheep[5]- No significant changes in maternal or fetal blood pressure and heart rate.[5]
Pregnant Rhesus Monkeys[6]- No effect on maternal heart rate or blood pressure.[6]
Isolated Rat Hearts[7]- No significant differences in heart rate, left ventricular systolic pressure, or contractility compared to controls.[7]
Metabolic Side Effects
DrugAnimal ModelKey Metabolic Findings
Terbutaline Pregnant Ewes[1]- Caused maternal and fetal metabolic acidosis, lactic acidemia, and hyperglycemia.[1]
Pregnant Baboons[3]- Both maternal and fetal blood glucose increased during infusion.[3]- Maternal and fetal acid-base states were unaffected.[3]
Atosiban Pregnant Sheep[5]- No significant changes in maternal or fetal arterial blood gases.[5]

Signaling Pathways and Mechanism of Action

The distinct side effect profiles of Atosiban and Terbutaline are a direct consequence of their different mechanisms of action. Terbutaline's systemic effects stem from its activation of beta-2 adrenergic receptors throughout the body, while Atosiban's action is more localized to the oxytocin receptors in the uterus.

atosiban_pathway cluster_membrane Myometrial Cell Membrane cluster_cell Intracellular Signaling OTR Oxytocin Receptor Gq Gq Protein OTR->Gq Atosiban Atosiban Atosiban->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction terbutaline_pathway cluster_membrane Myometrial Cell Membrane cluster_cell Intracellular Signaling B2AR Beta-2 Adrenergic Receptor (β2AR) Gs Gs Protein B2AR->Gs Terbutaline Terbutaline Terbutaline->B2AR Activates AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK_phos Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_phos Relaxation Uterine Relaxation MLCK_phos->Relaxation Leads to terbutaline_sheep_workflow A Select Pregnant Ewes (n=6, 140 days gestation) B Anesthetize and Instrument for Monitoring A->B C Establish Baseline Measurements B->C D Administer Terbutaline (1500 µg IV over 34.5 min) C->D E Collect Data at 10, 20, 30, 60 min D->E F Monitor: - Maternal/Fetal BP & HR - Blood Gases & pH - Glucose Levels - Uterine Blood Flow E->F G Analyze Data E->G atosiban_sheep_workflow A Select Pregnant Ewes (n=5, 116-126 days gestation) B Chronically Catheterize for Measurements A->B C Establish Baseline Measurements B->C D Administer Atosiban (300 µg/min IV for 2 hours) C->D E Collect Data (Before & During Infusion) D->E F Monitor: - Maternal/Fetal BP & HR - Blood Gases - Uterine Blood Flow - Plasma Atosiban Levels E->F G Analyze Data E->G

References

Atosiban vs. Ritodrine: A Head-to-Head Comparison of Tocolytic Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the management of preterm labor, the choice of a tocolytic agent is critical for delaying delivery and improving neonatal outcomes. This guide provides a detailed, data-driven comparison of two commonly used tocolytics: Atosiban, an oxytocin receptor antagonist, and Ritodrine, a beta-adrenergic agonist. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and safety profiles.

Atosiban: A Targeted Approach to Tocolysis

Atosiban is a synthetic peptide that acts as a competitive antagonist of the human oxytocin receptor.[1] By blocking the binding of oxytocin to its receptors on the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[1] Specifically, it prevents the oxytocin-induced increase in inositol triphosphate (IP3), which in turn blocks the release of calcium from the sarcoplasmic reticulum and the influx of calcium through voltage-gated channels. This reduction in intracellular calcium concentration leads to myometrial relaxation and the cessation of contractions.

Ritodrine: A Beta-Adrenergic Agonist

Ritodrine hydrochloride is a beta-2 adrenergic receptor agonist. Its tocolytic effect is achieved by stimulating the beta-2 adrenergic receptors on the myometrial cell membrane. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) through the activation of adenylyl cyclase.[2][3] Elevated cAMP levels then activate protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentration and the inhibition of uterine smooth muscle contractility.[3]

Comparative Efficacy in Delaying Preterm Labor

The primary goal of tocolytic therapy is to delay delivery to allow for the administration of corticosteroids for fetal lung maturation and, if necessary, transfer to a facility with a neonatal intensive care unit (NICU). The efficacy of Atosiban and Ritodrine in achieving this has been the subject of numerous clinical trials.

A multicenter, randomized, controlled trial demonstrated that Atosiban and Ritodrine have comparable efficacy in delaying delivery for 48 hours and 7 days.[4] In this study, 84.9% of women in the Atosiban group and 86.8% in the Ritodrine group had not delivered after 48 hours.[4] After 7 days, these figures were 73.0% and 76.0%, respectively, with no statistically significant difference between the two groups.[4] However, a Korean multicenter study found that while there was no significant difference at 48 hours, the tocolytic efficacy after 7 days was significantly better in the Atosiban group (60.3%) compared to the Ritodrine group (34.9%).[5] In multifetal pregnancies, one retrospective study concluded that Atosiban was more effective than Ritodrine in maintaining the pregnancy.[6]

Efficacy OutcomeAtosibanRitodrineSource(s)
Pregnancy Prolongation > 48 hours 68.3% - 88.1%58.7% - 88.9%[4][5][7]
Pregnancy Prolongation > 7 days 60.3% - 79.7%34.9% - 77.6%[4][5][7]

Maternal and Fetal Safety Profiles

A significant differentiator between Atosiban and Ritodrine is their side effect profiles. Due to its targeted action on oxytocin receptors, Atosiban is associated with a much lower incidence of maternal side effects.[1] In contrast, the systemic effects of the beta-adrenergic agonist Ritodrine often lead to a range of cardiovascular and metabolic adverse events.

Multiple studies have consistently reported a substantially lower incidence of maternal cardiovascular side effects with Atosiban compared to Ritodrine.[4][5] In one major trial, the incidence of maternal cardiovascular side effects was 4.0% in the Atosiban group versus a striking 84.3% in the Ritodrine group.[4] Consequently, treatment termination due to adverse events is significantly more frequent with Ritodrine.[4][5] Fetal and neonatal outcomes are generally similar between the two treatments, with neonatal morbidity more closely linked to gestational age at delivery rather than the specific tocolytic used.[4]

Maternal Side EffectsAtosiban (Incidence)Ritodrine (Incidence)Source(s)
Any Cardiovascular Side Effect 4.0% - 7.9%70.8% - 84.3%[4][5]
Tachycardia 0%18.18%[8]
Palpitations Lower IncidenceHigher Incidence[9]
Hypotension Lower IncidenceHigher Incidence[10]
Pulmonary Edema RareReported Cases[11]
Treatment Discontinuation due to Adverse Events 0% - 0.8%20.0% - 29.8%[4][5]
Neonatal OutcomesAtosibanRitodrineSource(s)
Mean Birth Weight SimilarSimilar[4][7]
Gestational Age at Delivery SimilarSimilar[4][7]
NICU Admission Rate Lower in singleton pregnanciesHigher in singleton pregnancies[6]
Apgar Score < 7 Lower proportion (not significant)Higher proportion (not significant)[6]
Neonatal Death Less commonMore common[6]

Experimental Protocols

To provide a framework for future research, a typical experimental design for a head-to-head comparison of Atosiban and Ritodrine is outlined below, based on protocols from published clinical trials.[4][5]

1. Study Population:

  • Pregnant women with a singleton or multiple gestation between 23 and 33 completed weeks of gestation.

  • Diagnosis of preterm labor with intact membranes, confirmed by regular uterine contractions (at least 4 in 20 minutes) and cervical changes (dilation of 1-3 cm and effacement of ≥50%).

2. Randomization and Blinding:

  • Patients are randomly assigned to receive either intravenous Atosiban or intravenous Ritodrine.

  • A double-blind or single-blind study design is employed to minimize bias.

3. Drug Administration:

  • Atosiban: An initial intravenous bolus of 6.75 mg, followed by a continuous infusion of 300 mcg/min for 3 hours, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[4]

  • Ritodrine: Intravenous infusion initiated at a rate of 0.05-0.10 mg/min and titrated upwards every 15-20 minutes to a maximum of 0.35 mg/min, based on uterine activity and maternal tolerance, for up to 48 hours.[4]

4. Outcome Measures:

  • Primary Efficacy Endpoint: The proportion of women who remain undelivered at 48 hours and 7 days after initiation of treatment without the need for an alternative tocolytic.

  • Safety Endpoints: Incidence and severity of maternal adverse events (cardiovascular, metabolic, etc.), fetal heart rate changes, and neonatal outcomes (gestational age at delivery, birth weight, Apgar scores, NICU admission, neonatal morbidity and mortality).

5. Statistical Analysis:

  • An intent-to-treat analysis is typically performed.

  • Statistical tests such as the Cochran-Mantel-Haenszel test or Chi-square test are used to compare proportions between the two groups.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and study design, the following diagrams are provided in the DOT language for Graphviz.

Atosiban_Signaling_Pathway Atosiban Atosiban OxytocinReceptor Oxytocin Receptor Atosiban->OxytocinReceptor Blocks Relaxation Myometrial Relaxation Atosiban->Relaxation Gq Gq Protein OxytocinReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Increase ↑ Intracellular [Ca²⁺] Ca_SR->Ca_Increase Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Ca_Increase Contraction Myometrial Contraction Ca_Increase->Contraction

Caption: Atosiban's signaling pathway in myometrial cells.

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Beta2Receptor β2-Adrenergic Receptor Ritodrine->Beta2Receptor Activates Gs Gs Protein Beta2Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins PKA->Phosphorylation Ca_Decrease ↓ Intracellular [Ca²⁺] Phosphorylation->Ca_Decrease Relaxation Myometrial Relaxation Ca_Decrease->Relaxation

Caption: Ritodrine's signaling pathway in myometrial cells.

Experimental_Workflow PatientScreening Patient Screening (Preterm Labor Diagnosis) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization AtosibanGroup Atosiban Treatment Group Randomization->AtosibanGroup Group A RitodrineGroup Ritodrine Treatment Group Randomization->RitodrineGroup Group B Tocolysis Tocolytic Administration (up to 48 hours) AtosibanGroup->Tocolysis RitodrineGroup->Tocolysis Monitoring Maternal & Fetal Monitoring Tocolysis->Monitoring DataCollection Data Collection (Efficacy & Safety) Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental workflow for a comparative clinical trial.

Conclusion

References

Atosiban Acetate in Assisted Reproduction: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Atosiban Acetate's efficacy and safety in assisted reproduction technology (ART). It compares Atosiban with alternative tocolytic agents, supported by experimental data, to inform clinical research and drug development.

Executive Summary

Atosiban, an oxytocin/vasopressin V1A receptor antagonist, is utilized in ART to improve implantation rates by reducing uterine contractions. Meta-analyses suggest that Atosiban is associated with a higher clinical pregnancy rate, particularly in patients with repeated implantation failure (RIF). While direct comparative meta-analyses in an ART setting are limited, this guide synthesizes available data on Atosiban and its alternatives—nifedipine, beta-adrenergic agonists, and progesterone—to provide a comparative overview of their mechanisms and clinical evidence.

This compound: Efficacy in ART

A systematic review and meta-analysis of randomized and non-randomized trials has shown that Atosiban appears to increase clinical pregnancy rates in women undergoing embryo transfer[1]. The pooled odds ratio (OR) for clinical pregnancy in randomized controlled trials was 1.47 (95% CI 1.18–1.82) and in non-randomized trials was 1.50 (95% CI 1.10–2.05)[1].

Another meta-analysis focusing on patients with repeated implantation failure (RIF) demonstrated that Atosiban was associated with a higher clinical pregnancy rate (Risk Ratio [RR] = 1.54, 95% CI: 1.365–1.735)[2]. This analysis also indicated improved rates for positive pregnancy tests, implantation, and live births in the RIF population[2].

Table 1: Meta-analysis of this compound vs. Placebo/No Treatment in Women with Repeated Implantation Failure (RIF) Undergoing IVF-ET

OutcomeAtosiban GroupControl GroupRisk Ratio (RR)95% Confidence Interval (CI)
Positive Pregnancy Test Rate 55.7%42.0%1.321.12 – 1.56
Clinical Pregnancy Rate --1.541.365 – 1.735
Implantation Rate --1.541.37 – 1.74
Live Birth Rate --1.581.18 – 2.11
Miscarriage Rate No Significant DifferenceNo Significant Difference--
Multiple Pregnancy Rate No Significant DifferenceNo Significant Difference--
Ectopic Pregnancy Rate No Significant DifferenceNo Significant Difference--

Data synthesized from a meta-analysis including two randomized controlled trials, one prospective cohort study, and four retrospective cohort studies[2].

Comparative Analysis of Tocolytic Agents in Reproductive Medicine

While direct meta-analyses comparing Atosiban to other tocolytics specifically for ART are scarce, data from studies on preterm labor provide insights into their relative efficacy and safety profiles. It is important to note that the patient populations and primary outcomes in these studies differ from the ART setting.

Table 2: Comparison of this compound and Alternative Tocolytic Agents

AgentDrug ClassMechanism of ActionEfficacy in Preterm Labor (vs. other tocolytics)Maternal Side Effects
This compound Oxytocin/Vasopressin V1A Receptor AntagonistBlocks oxytocin receptors, inhibiting uterine contractions.Comparable efficacy to beta-agonists and nifedipine in delaying delivery[3][4].Fewer side effects compared to beta-agonists and nifedipine, particularly cardiovascular events[3][4].
Nifedipine Calcium Channel BlockerInhibits calcium influx into myometrial cells, leading to smooth muscle relaxation.No significant difference in pregnancy prolongation compared to Atosiban[3].More maternal side effects reported than Atosiban[3].
Beta-adrenergic Agonists (e.g., Ritodrine) Beta-2 Adrenergic Receptor AgonistStimulates beta-2 adrenergic receptors, leading to myometrial relaxation.Comparable efficacy to Atosiban in delaying delivery[4].Significantly more cardiovascular side effects compared to Atosiban[4][5].
Progesterone HormonePromotes uterine quiescence and reduces myometrial contractility.Primarily used for luteal phase support in ART; its role as an acute tocolytic at the time of embryo transfer is less defined by comparative trials.Generally well-tolerated.

Experimental Protocols

This compound Administration for Embryo Transfer:

A common protocol involves an intravenous (IV) administration of Atosiban prior to embryo transfer. A typical regimen is an initial bolus of 6.75 mg, followed by a continuous infusion.

Workflow for Atosiban Administration in an IVF-ET Cycle

cluster_pre_transfer Pre-Embryo Transfer cluster_transfer Embryo Transfer Procedure Ovarian Stimulation Ovarian Stimulation Oocyte Retrieval Oocyte Retrieval Ovarian Stimulation->Oocyte Retrieval Fertilization & Embryo Culture Fertilization & Embryo Culture Oocyte Retrieval->Fertilization & Embryo Culture Start Atosiban Infusion Start Atosiban Infusion Fertilization & Embryo Culture->Start Atosiban Infusion Embryo Transfer Embryo Transfer Start Atosiban Infusion->Embryo Transfer Continue Atosiban Infusion Continue Atosiban Infusion Embryo Transfer->Continue Atosiban Infusion Pregnancy Test Pregnancy Test Continue Atosiban Infusion->Pregnancy Test

Caption: Workflow of Atosiban administration during an IVF-ET cycle.

Nifedipine Administration:

For uterine relaxation, a protocol might involve oral administration of 10-20 mg of nifedipine.

Beta-adrenergic Agonist (Ritodrine) Administration:

Ritodrine can be administered orally. One study protocol used 10 mg of ritodrine twice daily after oocyte retrieval for 10 days.

Progesterone Supplementation:

Progesterone is a standard component of luteal phase support in ART. It can be administered vaginally (as a gel, suppository, or tablet) or via intramuscular injection. Supplementation typically begins on the day of or the day after oocyte retrieval and may continue into the first trimester of pregnancy.

Signaling Pathways

Atosiban Signaling Pathway

Atosiban Atosiban Oxytocin Receptor Oxytocin Receptor Atosiban->Oxytocin Receptor Blocks Gq/11 Protein Gq/11 Protein Oxytocin Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Myometrial Contraction Myometrial Contraction Ca2+ Release->Myometrial Contraction

Caption: Atosiban blocks the oxytocin receptor, preventing myometrial contraction.

Nifedipine Signaling Pathway

Nifedipine Nifedipine L-type Calcium Channel L-type Calcium Channel Nifedipine->L-type Calcium Channel Blocks Ca2+ Influx Ca2+ Influx L-type Calcium Channel->Ca2+ Influx Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Myometrial Contraction Myometrial Contraction Intracellular Ca2+->Myometrial Contraction

Caption: Nifedipine blocks L-type calcium channels, reducing intracellular calcium and inhibiting contraction.

Beta-adrenergic Agonist Signaling Pathway

Beta-agonist Beta-agonist Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Beta-agonist->Beta-2 Adrenergic Receptor Activates Gs Protein Gs Protein Beta-2 Adrenergic Receptor->Gs Protein Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Myometrial Relaxation Myometrial Relaxation Protein Kinase A (PKA)->Myometrial Relaxation

Caption: Beta-agonists activate a signaling cascade leading to myometrial relaxation.

Progesterone Signaling Pathway

Progesterone Progesterone Progesterone Receptor (PR) Progesterone Receptor (PR) Progesterone->Progesterone Receptor (PR) Gene Transcription Gene Transcription Progesterone Receptor (PR)->Gene Transcription Synthesis of Proteins promoting Quiescence Synthesis of Proteins promoting Quiescence Gene Transcription->Synthesis of Proteins promoting Quiescence Decreased Contractile-Associated Proteins Decreased Contractile-Associated Proteins Gene Transcription->Decreased Contractile-Associated Proteins Uterine Quiescence Uterine Quiescence Synthesis of Proteins promoting Quiescence->Uterine Quiescence Decreased Contractile-Associated Proteins->Uterine Quiescence

Caption: Progesterone promotes uterine quiescence through genomic actions.

Conclusion

This compound shows promise in improving pregnancy outcomes in ART, especially for patients with a history of repeated implantation failure. Its favorable side-effect profile compared to older tocolytics like beta-adrenergic agonists makes it an attractive option. However, the evidence for the efficacy of other tocolytics like nifedipine and beta-agonists in the specific context of ART is less robust. Progesterone remains a cornerstone of luteal phase support, contributing to uterine quiescence through different mechanisms. Further large-scale, direct comparative studies are needed to definitively establish the optimal tocolytic agent for improving success rates in assisted reproduction.

References

Atosiban and Mundulone Combination Therapy: A Novel Approach for Preterm Labor Management

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

Preterm birth remains a significant challenge in perinatal medicine, necessitating the exploration of novel tocolytic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of Atosiban, an established oxytocin receptor antagonist, and Mundulone, a natural product with tocolytic potential, both as single agents and in combination for the management of preterm labor. The data presented is based on preclinical studies and available clinical trial information.

Mechanism of Action

Atosiban is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin V1a receptors in the myometrium.[1][2] By blocking these receptors, Atosiban inhibits the downstream signaling cascade that leads to an increase in intracellular calcium levels, thereby reducing the frequency and force of uterine contractions.[3][4]

Mundulone , a natural product, has been identified as an inhibitor of intracellular calcium (Ca²⁺)-regulated myometrial contractility.[5][6] While its precise molecular target is still under investigation, its ability to interfere with calcium signaling suggests a distinct mechanism of action compared to Atosiban.

The combination of Atosiban and Mundulone has demonstrated synergistic effects in preclinical models, suggesting that targeting both oxytocin receptor-mediated and other calcium-dependent pathways may offer a more effective approach to tocolysis.[5][7]

Comparative Efficacy: Preclinical Data

A key preclinical study investigated the efficacy of Atosiban, Mundulone, and their combination in a mouse model of preterm labor. The following tables summarize the key findings from this research.

Table 1: In Vitro Efficacy of Atosiban, Mundulone, and Combination Therapy on Myometrial Cells

TreatmentIC₅₀ (µM)Eₘₐₓ (%)Therapeutic Index (in vitro)
Atosiban3.58--
Mundulone> 3066.30.8
Mundulone + Atosiban (3.7:1 ratio)0.12 (for Mundulone)94.7210

IC₅₀: Half-maximal inhibitory concentration. Eₘₐₓ: Maximum effect. A lower IC₅₀ and higher Eₘₐₓ indicate greater potency and efficacy, respectively. The therapeutic index is a measure of the relative safety of the drug.

Table 2: Ex Vivo Efficacy on Human Myometrial Tissue

TreatmentIC₅₀ (µM)Eₘₐₓ (%)
Mundulone757
Mundulone + Atosiban (3.7:1 ratio)0.1288

Table 3: In Vivo Efficacy in a Mouse Model of Preterm Labor

Treatment GroupDose (mg/kg)Preterm Birth Rate (%)Dams Delivering at Term (%)
Vehicle-1000
Mundulone6.5--
Atosiban1.75--
Mundulone + Atosiban6.5 + 1.75Reduced71

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay
  • Cell Culture: Human myometrial cells were cultured and plated in 384-well plates.

  • Calcium Imaging: Cells were loaded with a calcium-sensitive fluorescent dye.

  • Drug Treatment: Cells were treated with varying concentrations of Mundulone, Atosiban, or their combination.

  • Stimulation: Intracellular calcium release was induced.

  • Data Analysis: The fluorescence intensity, corresponding to intracellular calcium levels, was measured to determine the inhibitory effects of the compounds.

Ex Vivo Myometrial Contraction Studies
  • Tissue Preparation: Myometrial tissue strips were obtained from human biopsies and mounted in organ baths.

  • Contraction Induction: Spontaneous or agonist-induced contractions were recorded.

  • Drug Administration: Increasing concentrations of the test compounds were added to the organ baths.

  • Measurement: The frequency and amplitude of myometrial contractions were measured to assess the tocolytic activity.

In Vivo Preterm Labor Mouse Model
  • Induction of Preterm Labor: Preterm labor was induced in pregnant mice.

  • Treatment Administration: Mice were treated with vehicle, Mundulone, Atosiban, or the combination therapy.

  • Monitoring: The latency to delivery and the rate of preterm birth were monitored.

  • Outcome Assessment: The number of dams delivering at term and the viability of pups were recorded.[8]

Signaling Pathways and Experimental Workflow

G Simplified Signaling Pathway of Uterine Contraction and Tocolytic Intervention Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds to PLC Phospholipase C OTR->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Leads to Atosiban Atosiban Atosiban->OTR Blocks Mundulone Mundulone Mundulone->Ca_release Inhibits

Caption: Signaling pathway of uterine contraction and points of intervention for Atosiban and Mundulone.

G Experimental Workflow for Preclinical Evaluation invitro In Vitro Studies (Human Myometrial Cells) ca_assay Intracellular Ca²⁺ Assay invitro->ca_assay exvivo Ex Vivo Studies (Human Myometrial Tissue) contraction_assay Myometrial Contraction Assay exvivo->contraction_assay invivo In Vivo Studies (Mouse Model of Preterm Labor) ptb_model Preterm Birth Model invivo->ptb_model efficacy Efficacy & Potency (IC₅₀, Eₘₐₓ) ca_assay->efficacy synergy Synergism Analysis ca_assay->synergy contraction_assay->efficacy outcome Tocolytic Outcome (Delay in Delivery) ptb_model->outcome

Caption: Workflow for the preclinical evaluation of tocolytic agents.

Conclusion

The combination of Atosiban and Mundulone presents a promising new strategy for the management of preterm labor. Preclinical evidence strongly suggests a synergistic interaction that results in enhanced tocolytic efficacy compared to either agent alone.[5][7][9] The distinct mechanisms of action—oxytocin receptor antagonism by Atosiban and inhibition of intracellular calcium mobilization by Mundulone—likely contribute to this enhanced effect.[3][5] Further research, including comprehensive safety and pharmacokinetic studies, is warranted to translate these encouraging preclinical findings into clinical practice. This combination therapy has the potential to address the unmet need for more effective and safer tocolytic treatments to prevent preterm birth.

References

Atosiban vs. Barusiban: A Comparative Analysis of Efficacy in Primate Models for Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tocolytic efficacy of Atosiban and Barusiban, two oxytocin receptor antagonists, in primate models of preterm labor. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data to inform further research and drug development in this critical area of obstetrics.

Executive Summary

Preterm labor remains a significant challenge in neonatal care. Oxytocin receptor antagonists represent a targeted therapeutic approach to inhibit uterine contractions. Studies in non-human primate models, particularly the cynomolgus monkey, have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of these agents. This guide focuses on the comparative efficacy of Atosiban, a combined vasopressin V1a and oxytocin receptor antagonist, and Barusiban, a more selective and potent oxytocin receptor antagonist. The data consistently demonstrates that while both drugs are effective in suppressing oxytocin-induced uterine contractions, Barusiban exhibits a significantly greater potency and a much longer duration of action than Atosiban.

Quantitative Data Comparison

The following tables summarize the key efficacy parameters of Atosiban and Barusiban derived from studies in pregnant cynomolgus monkeys.

Table 1: Comparative Efficacy of Atosiban and Barusiban

ParameterAtosibanBarusibanSource(s)
Efficacy (Inhibition of Intrauterine Pressure) 96-98%96-98%[1][2]
Potency 1x3-4x greater than Atosiban[2][3]
Onset of Action 0.5 - 1.5 hours0.5 - 1.5 hours[1][2]
Duration of Action 1 - 3 hours>13 - 15 hours[1][2][3][4]
Reversibility Not explicitly statedReversible with high-dose oxytocin within 1.5-2.5 hours[1][2]

Table 2: Dosing Regimens in Cynomolgus Monkey Studies

DrugIntravenous BolusIntravenous InfusionSource(s)
Atosiban 100-500 µg/kg50-250 µg/kg/h[1][5]
Barusiban 10-50 µg/kg2.5-150 µg/kg/h[1][5]

Signaling Pathway and Mechanism of Action

Both Atosiban and Barusiban exert their tocolytic effects by antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor. Activation of the OTR by oxytocin initiates a signaling cascade that leads to uterine muscle contraction. The diagram below illustrates this pathway and the points of intervention for these antagonists.

cluster_0 Cell Membrane cluster_1 Pharmacological Intervention OTR Oxytocin Receptor (OTR) PLC Phospholipase C (PLC) OTR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates Contraction Uterine Contraction Ca->Contraction Induces Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Atosiban Atosiban Atosiban->OTR Blocks Barusiban Barusiban Barusiban->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Antagonist Action. (Max Width: 760px)

Barusiban is a more selective antagonist for the oxytocin receptor, with a 300-fold greater affinity for the human cloned OTR than for the vasopressin V1a receptor.[6] In contrast, Atosiban is a mixed vasopressin V1a/oxytocin receptor antagonist.[3] This higher selectivity of Barusiban may contribute to its greater potency.[2]

Experimental Protocols

The comparative efficacy data for Atosiban and Barusiban were primarily generated using a conscious pregnant cynomolgus monkey model of oxytocin-induced preterm labor.[3] The key methodological steps are outlined below.

Animal Model and Surgical Preparation

Pregnant cynomolgus monkeys underwent surgical implantation of a sensor into the amniotic cavity to measure intrauterine pressure (IUP) and biopotential sensors on the uterus for electromyogram (EMG) recordings.[3][7] These conscious, instrumented animals allow for continuous monitoring of uterine activity.

Induction of Preterm Labor-like Contractions

To simulate preterm labor, a continuous intravenous infusion of oxytocin (5-90 mU/kg/h) was administered to induce stable, submaximal uterine contractions.[3][7]

Drug Administration and Monitoring

Once stable uterine contractions were established, Atosiban or Barusiban was administered either as an intravenous bolus or a continuous infusion at varying doses.[1][7] IUP and EMG were continuously recorded to assess the inhibitory effect of the drugs on uterine contractions. The efficacy was quantified as the percentage of inhibition of intrauterine pressure.[1][2]

The experimental workflow is depicted in the following diagram:

cluster_workflow Experimental Workflow A Surgical Implantation of IUP & EMG Sensors in Pregnant Cynomolgus Monkey B Recovery Period A->B C Induction of Uterine Contractions with Oxytocin Infusion B->C D Establishment of Stable Submaximal Contractions C->D E Administration of Atosiban or Barusiban (IV Bolus or Infusion) D->E F Continuous Monitoring of IUP and EMG E->F G Data Analysis: Inhibition of Uterine Contractions, Duration of Action F->G

Caption: Experimental Workflow for Tocolytic Efficacy Testing. (Max Width: 760px)

Long-Term Treatment Studies

In addition to acute administration, long-term continuous infusion studies have been conducted with Barusiban in cynomolgus monkeys.[6] In these studies, Barusiban was administered for up to three weeks, with daily oxytocin challenges to mimic preterm labor. Barusiban was found to be effective in suppressing these contractions long-term, preventing early delivery and extending the duration of pregnancy to a normal term.[3][6] A similar long-term study was not reported for Atosiban in the reviewed literature.

Conclusion

Preclinical studies in primate models have provided valuable comparative data on the efficacy of Atosiban and Barusiban. While both are effective oxytocin receptor antagonists, Barusiban demonstrates superior potency and a significantly longer duration of action.[1][2][3] These findings suggest that Barusiban may offer advantages for the management of preterm labor, potentially allowing for less frequent dosing and sustained tocolysis. However, it is important to note that despite promising preclinical data, Barusiban did not show efficacy over placebo in Phase II clinical trials in humans.[8] This highlights the translational gap that can exist between animal models and human clinical outcomes and underscores the need for continued research to understand the complexities of human parturition.

References

Atosiban in IVF: A Comparative Guide to Improving Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Systematic Review of Evidence for Researchers and Drug Development Professionals

The quest to improve the efficacy of in vitro fertilization (IVF) has led researchers to investigate various adjuvant therapies aimed at optimizing the uterine environment for embryo implantation. One such intervention is the use of Atosiban, an antagonist of the oxytocin and vasopressin V1A receptors. The rationale stems from the observation that excessive uterine contractions at the time of embryo transfer (ET) may hinder implantation.[1][2][3] This guide provides a systematic comparison of Atosiban's performance against placebo or no treatment, supported by data from meta-analyses and randomized controlled trials (RCTs), detailed experimental protocols, and visualizations of the underlying biological and procedural pathways.

Mechanism of Action: Blocking Uterine Contractions

Atosiban functions by competitively blocking oxytocin receptors in the myometrium.[2][3] Oxytocin, released during various physiological processes, binds to its G-protein coupled receptor (OXTR), initiating a signaling cascade that leads to uterine muscle contraction.[4][5][6] By inhibiting this binding, Atosiban reduces the frequency and amplitude of these contractions, theoretically creating a more quiescent and receptive environment for the implanting embryo.[2][7][8]

The signaling pathway for oxytocin-induced myometrial contraction begins with oxytocin binding to its receptor, activating a Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (InsP3) and diacylglycerol (DAG). InsP3 triggers the release of calcium from the sarcoplasmic reticulum, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), causing myometrial contraction.[4][9] Atosiban disrupts the initial step of this cascade.

Simplified Oxytocin Signaling Pathway for Uterine Contraction cluster_receptor Cell Membrane cluster_cell Myometrial Cell Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Binds Gq Gq Protein Activation OXTR->Gq Activates Atosiban Atosiban Atosiban->OXTR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 InsP3 PLC->IP3 via PIP2 PIP2 PIP2 Ca_Release Ca2+ Release from SR IP3->Ca_Release MLCK MLCK Activation Ca_Release->MLCK Contraction Uterine Contraction MLCK->Contraction

Caption: Atosiban blocks oxytocin binding, inhibiting the contraction cascade.

Experimental Protocols for Atosiban Administration

Clinical trials evaluating Atosiban in IVF have utilized a standardized intravenous administration protocol around the time of embryo transfer. While minor variations exist, the core methodology is consistent across major studies.

Patient Population: Studies have included both the general IVF population and specific subgroups, such as patients with repeated implantation failure (RIF), defined as failing to achieve pregnancy after multiple ET cycles with high-quality embryos.[1][10][11]

Randomization and Blinding: High-quality studies are prospective, randomized, double-blind, and placebo-controlled.[1][10] Participants are randomly assigned to receive either Atosiban or a placebo (e.g., normal saline), with neither the patient nor the clinical staff aware of the assignment.[1][10]

Administration Protocol: A common protocol involves a total dose of 37.5 mg administered intravenously:

  • Bolus Injection: A 6.75 mg (0.9 mL) bolus of Atosiban is given over one minute, approximately 30 minutes before the scheduled embryo transfer.[1][10][12]

  • High-Dose Infusion: This is immediately followed by a continuous infusion at a rate of 18 mg/hour for a duration of up to three hours.[1][13]

  • Low-Dose Infusion: Some protocols then reduce the infusion rate to 6 mg/hour.[1][12][13]

The placebo group receives an identical-looking intravenous bag containing normal saline administered over the same duration and at the same rates.[1][12]

Standard Atosiban Administration Workflow in IVF Trials Start Randomization Patient Randomization (Atosiban vs. Placebo) Start->Randomization Bolus 30 mins pre-ET: IV Bolus (6.75 mg) or Placebo Randomization->Bolus Infusion Continuous IV Infusion (18 mg/hr) or Placebo Bolus->Infusion ET Embryo Transfer (ET) Infusion->ET Post_ET_Infusion Post-ET Infusion (e.g., 2 hours at 6 mg/hr) or Placebo ET->Post_ET_Infusion End Post_ET_Infusion->End

Caption: The typical experimental workflow for Atosiban administration in IVF.

Quantitative Data Comparison: IVF Outcomes

The clinical efficacy of Atosiban remains a subject of debate, with conflicting results across different studies and patient populations. Meta-analyses often suggest a benefit, particularly for clinical pregnancy rates, while large-scale RCTs have presented more equivocal findings regarding the crucial outcome of live birth rates.

Performance in the General IVF Population

A large, multi-center RCT involving 800 women from the general IVF population provides a robust dataset for comparison. The results showed no statistically significant difference in key outcomes between the Atosiban and placebo groups.[1][12]

Table 1: IVF Outcomes in the General Population (RCT Data)

Outcome Metric Atosiban Group (n=400) Placebo Group (n=400) Rate Ratio (95% CI) P-value
Live Birth Rate 39.8% 38.0% 1.051 (0.884–1.251) 0.612 [1][12]
Positive Pregnancy Test 56.5% 55.0% 1.028 (0.906–1.166) 0.662
Clinical Pregnancy Rate 48.3% 46.5% 1.039 (0.902–1.197) 0.584
Implantation Rate 29.8% 28.1% - -
Miscarriage Rate 14.5% 15.6% 0.931 (0.640–1.355) 0.710
Ectopic Pregnancy Rate 1.6% 1.1% 1.455 (0.435–4.863) 0.542

(Data sourced from Ng et al., 2014)[1][12]

Performance in Patients with Repeated Implantation Failure (RIF)

In contrast to the general population, evidence suggests Atosiban may be beneficial for patients with RIF. A 2023 meta-analysis pooling data from seven studies (including RCTs and cohort studies) found that Atosiban was associated with significantly improved outcomes in this challenging patient group.[11]

Table 2: IVF Outcomes in RIF Patients (Meta-Analysis Data)

Outcome Metric Atosiban Group Control Group Risk Ratio (RR) (95% CI) P-value
Live Birth Rate - - 1.58 (1.18–2.11) 0.002 [11]
Clinical Pregnancy Rate - - 1.54 (1.365–1.735) <0.001 [11]
Positive Pregnancy Test 55.7% 42.0% 1.32 (1.12–1.56) 0.001[11]
Implantation Rate - - - -
Miscarriage Rate - - No significant difference -[11]
Ectopic Pregnancy Rate - - No significant difference -[11]

(Data sourced from Wang et al., 2023)[11]

It is important to note that a separate RCT focused solely on RIF patients did not find a statistically significant improvement in the live birth rate (42.3% in the Atosiban group vs. 35.1% in the placebo group, P=0.302).[10] This highlights the ongoing need for more extensive, well-designed trials specifically for the RIF population.

Summary and Conclusion

A systematic review of the available data presents a nuanced picture of Atosiban's role in IVF.

  • For the general IVF population, high-quality evidence from a large randomized controlled trial suggests that Atosiban administration around the time of embryo transfer does not significantly improve the live birth rate.[1][12] Therefore, its routine use in unselected patients is not supported by current evidence.[1]

The decision to use Atosiban as an adjuvant therapy in IVF should be individualized. While its mechanism of reducing uterine contractility is well-founded, its clinical benefit appears to be context-dependent, potentially offering an advantage for specific, difficult-to-treat patient subgroups. Future research should focus on large-scale RCTs dedicated to the RIF population to definitively establish its efficacy and ideal use case in assisted reproduction.

References

Designing Placebo-Controlled Trials for Atosiban Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the design and execution of placebo-controlled trials for Atosiban Acetate, a synthetic peptide analogue of oxytocin used for the management of preterm labor. By examining key experimental protocols, efficacy and safety data from published studies, and comparisons with alternative tocolytic agents, this document aims to equip researchers with the necessary information to design robust and informative clinical trials.

This compound: Mechanism of Action

This compound acts as a competitive antagonist of oxytocin receptors in the uterine muscle.[1][2] By blocking these receptors, it inhibits the release of inositol trisphosphate and subsequently reduces the intracellular calcium concentration, leading to the suppression of uterine contractions.[2][3] This targeted mechanism of action contributes to its favorable safety profile, with fewer cardiovascular side effects compared to other tocolytic agents.[1]

Signaling Pathway of this compound

cluster_membrane Myometrial Cell Membrane OXY_R Oxytocin Receptor (OTR) PLC Phospholipase C (PLC) OXY_R->PLC Activates Relaxation Uterine Relaxation OXY_R->Relaxation Promotes IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates IP3R IP3 Receptor Ca Intracellular Ca²⁺ Release IP3R->Ca Stimulates OXY Oxytocin OXY->OXY_R Binds to Atosiban Atosiban Acetate Atosiban->OXY_R Competitively Blocks IP3->IP3R Activates Contraction Uterine Contraction Ca->Contraction Leads to cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis P Patient Population (e.g., 24-33 weeks gestation, threatened preterm labor) IC Inclusion/Exclusion Criteria Assessment P->IC C Informed Consent IC->C R Randomization (Double-Blind) C->R A This compound (Intravenous Bolus + Infusion) R->A PL Placebo (e.g., Saline) (Matching Administration) R->PL M Monitoring (Uterine activity, Fetal heart rate, Maternal vital signs) A->M PL->M PE Primary Endpoint Assessment (e.g., Time to delivery) M->PE SE Secondary Endpoint Assessment (e.g., % undelivered at 48h, 7 days, Neonatal outcomes) M->SE AE Adverse Event Monitoring M->AE DA Statistical Analysis (Intention-to-Treat) PE->DA SE->DA AE->DA

References

Atosiban's Impact on Neonatal Outcomes: A Cross-Study Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tocolytic Therapies in Preterm Labor

For researchers and professionals in drug development, the critical evaluation of tocolytic agents is paramount in improving neonatal outcomes in preterm labor. This guide provides a comprehensive cross-study validation of atosiban, a competitive oxytocin receptor antagonist, benchmarked against other commonly used tocolytics and placebo. By synthesizing data from multiple clinical trials, this document offers a detailed comparison of efficacy and safety profiles, supported by experimental protocols and mechanistic insights.

Comparative Efficacy of Tocolytic Agents on Neonatal Outcomes

The primary goal of tocolytic therapy is to delay delivery to allow for the administration of antenatal corticosteroids and to facilitate maternal transfer to a facility with a neonatal intensive care unit (NICU). The following tables summarize the quantitative data from various studies, comparing the effect of atosiban with nifedipine, ritodrine, and placebo on key neonatal outcomes.

Table 1: Atosiban vs. Nifedipine - Neonatal Outcomes

Neonatal OutcomeAtosibanNifedipineOdds Ratio (OR) / Relative Risk (RR) [95% CI]Citation
Perinatal Mortality1.8%3.6%OR 2.0 [0.80-5.1][1]
Respiratory Distress SyndromeHigher Incidence (Indirect Comparison)Lower Incidence (Indirect Comparison)OR 0.55 [0.32-0.97] (favoring Nifedipine)[2]
NICU Admission59%46%OR 0.32 [0.14-0.75] (favoring Nifedipine)[1]
Composite Neonatal Morbidity19%16%OR 0.76 [0.47-1.23][1]

Table 2: Atosiban vs. Ritodrine - Neonatal Outcomes

Neonatal OutcomeAtosibanRitodrineKey FindingsCitation
Neonatal DeathLower IncidenceHigher IncidenceNeonatal death was more common in the ritodrine group.[3]
Apgar Score < 7Lower ProportionHigher ProportionApgar scores were generally better in the atosiban group.[3]
NICU AdmissionLower RateHigher RateNICU admission was significantly higher in the ritodrine group for singletons.[3]
Gestational Age at DeliveryHigherLowerWomen treated with atosiban delivered at a higher gestational age.
Birth WeightHigherLowerNewborns in the atosiban group had higher birth weights.

Table 3: Atosiban vs. Placebo - Neonatal Outcomes

Neonatal OutcomeAtosibanPlaceboRelative Risk (RR) [95% CI]Citation
Composite Perinatal Mortality and Neonatal Morbidity8%9%RR 0.90 [0.58-1.40][4][5]
Perinatal Death0.7%0.9%RR 0.73 [0.16-3.23][4][5]

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity and generalizability of their findings. Below are detailed protocols representative of studies comparing atosiban with other tocolytics.

Atosiban Administration Protocol

A common administration protocol for atosiban in clinical trials involves a three-stage intravenous infusion:

  • Initial Bolus: An initial intravenous bolus of 6.75 mg of atosiban is administered over one minute.[5]

  • Loading Dose: This is immediately followed by a high-dose infusion of 300 mcg/minute for 3 hours.[5]

  • Maintenance Dose: Subsequently, a lower maintenance infusion of 100 mcg/minute is administered for up to 45 hours, with a total treatment duration not exceeding 48 hours.[5][6]

Comparator Protocols
  • Nifedipine: Oral administration of a calcium channel blocker, typically with an initial loading dose followed by a maintenance dose.

  • Ritodrine: A beta-adrenergic agonist administered via intravenous infusion, with the dosage titrated based on uterine contractions and maternal tolerance.

  • Placebo: An inactive substance, such as a saline solution, administered intravenously following the same regimen as the active drug to maintain blinding.

Inclusion and Exclusion Criteria for Clinical Trials

Inclusion Criteria:

  • Pregnant women with a singleton or twin pregnancy.

  • Gestational age typically between 24 and 34 weeks.[1]

  • Clinical diagnosis of preterm labor, characterized by regular uterine contractions and cervical changes.

Exclusion Criteria:

  • Contraindications to tocolytic therapy.

  • Evidence of fetal distress or demise.

  • Maternal or fetal conditions necessitating immediate delivery.

Mechanistic Insights and Signaling Pathways

Atosiban exerts its tocolytic effect by competitively antagonizing oxytocin receptors in the myometrium. This action disrupts the signaling cascade that leads to uterine contractions.

atosiban_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds to Atosiban Atosiban Atosiban->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ Release SR->Ca Contraction Uterine Contraction Ca->Contraction Leads to

Atosiban's Mechanism of Action.

The binding of oxytocin to its G-protein coupled receptor (GPCR) activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to myometrial contraction. Atosiban competitively blocks the oxytocin receptor, thereby inhibiting this signaling pathway and promoting uterine quiescence.[7][8] Interestingly, some studies suggest that atosiban may act as a biased agonist at the oxytocin receptor, activating Gαi signaling which can lead to pro-inflammatory effects in the amnion.[9][10]

Experimental and Validation Workflow

The validation of atosiban's effect on neonatal outcomes follows a structured workflow from preclinical studies to post-market surveillance.

experimental_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_postmarket Post-Market Surveillance in_vitro In Vitro Studies (Myometrial Cell Cultures) in_vivo In Vivo Animal Models (e.g., Rat Preterm Labor Model) in_vitro->in_vivo phase1 Phase I (Safety & Dosage) in_vivo->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Randomized Controlled Trials vs. Comparators) phase2->phase3 meta_analysis Meta-Analyses & Systematic Reviews phase3->meta_analysis long_term Long-term Follow-up Studies (e.g., APOSTEL 8) phase3->long_term

Drug Development and Validation Workflow.

The logical framework for the cross-study validation of atosiban involves a hierarchical approach to evidence synthesis.

logical_relationship individual_studies Individual Clinical Trials (Atosiban vs. Nifedipine, Ritodrine, Placebo) systematic_reviews Systematic Reviews (Qualitative Synthesis of Evidence) individual_studies->systematic_reviews meta_analyses Meta-Analyses (Quantitative Pooling of Data) systematic_reviews->meta_analyses clinical_guidelines Clinical Practice Guidelines (Evidence-based Recommendations) meta_analyses->clinical_guidelines

Evidence Synthesis for Clinical Guidelines.

Conclusion

The cross-study validation of atosiban reveals a nuanced profile in the management of preterm labor. While it demonstrates a favorable safety profile with fewer maternal side effects compared to agents like ritodrine, its superiority in improving neonatal outcomes over other tocolytics or even placebo is not consistently established. An individual participant data meta-analysis found no significant differences in the composite neonatal outcome between nifedipine and atosiban.[1] Furthermore, a large randomized controlled trial (APOSTEL 8) did not show atosiban to be superior to placebo in improving neonatal outcomes for threatened preterm birth between 30 and 34 weeks of gestation.[4][5]

The choice of tocolytic agent should, therefore, be individualized, taking into account the specific clinical scenario, gestational age, and maternal and fetal conditions. Further research, including long-term follow-up of neonates exposed to tocolytics, is essential to fully elucidate the impact of these interventions on child development.

References

Evaluating the Therapeutic Index of Atosiban in Combination Therapies for Preterm Labor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Atosiban, an oxytocin receptor antagonist, when used in combination with other tocolytic agents for the management of preterm labor. By presenting comparative data from clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to inform research and development in this critical area of obstetrics.

Introduction to Tocolytic Therapy and the Role of Atosiban

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are administered to inhibit uterine contractions, aiming to prolong pregnancy for at least 48 hours. This delay allows for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit.

Atosiban acts as a competitive antagonist at oxytocin receptors on myometrial cells. By blocking the action of oxytocin, it reduces the frequency and force of uterine contractions. While Atosiban is known for its favorable maternal side-effect profile compared to other tocolytics, its efficacy as a monotherapy has been a subject of ongoing research. This has led to the exploration of combination therapies to potentially enhance tocolytic effects while maintaining a positive safety profile.

Comparative Efficacy and Safety of Atosiban in Monotherapy and Combination Therapies

The following tables summarize quantitative data from clinical trials comparing Atosiban monotherapy with combination regimens and other tocolytic agents. The primary efficacy endpoints are typically the proportion of women remaining undelivered at 48 hours and 7 days. Safety is assessed by the incidence of maternal and fetal adverse events.

Table 1: Efficacy of Atosiban in Combination Therapies vs. Monotherapy
Treatment RegimenStudy Population (n)Pregnancy Prolongation > 48 hours (%)Pregnancy Prolongation > 7 days (%)Key Findings & Citations
Atosiban + Nifedipine 5086%Not ReportedCombination therapy was significantly more effective than either drug alone in postponing labor for one week or more.[1]
Atosiban Monotherapy 5056%Not Reported[1]
Nifedipine Monotherapy 5060%Not Reported[1]
Atosiban + Ritodrine 69Not ReportedNot ReportedThe combination therapy improved the condition of patients with threatened preterm labor and reduced adverse pregnancy outcomes.[1]
Ritodrine Monotherapy 58Not ReportedNot Reported[1]
Atosiban + Ritodrine 30Not ReportedMean gestation extension of 42.53 daysFor patients with no initial response to ritodrine alone, the combination extended gestation.[2]
Ritodrine Monotherapy 22Not ReportedNot Reported[2]
Table 2: Comparative Efficacy of Atosiban Monotherapy vs. Other Tocolytics
Treatment RegimenStudy Population (n)Pregnancy Prolongation > 48 hours (%)Pregnancy Prolongation > 7 days (%)Key Findings & Citations
Atosiban 4082.5%75%No statistically significant difference in efficacy compared to nifedipine.[3]
Nifedipine 4075%65%[3]
Atosiban 34Not Reported68.3%Efficacy was similar to nifedipine.[4]
Nifedipine 41Not Reported64.7%[4]
Atosiban 10784.9%73.0%Efficacy was comparable to ritodrine.[5]
Ritodrine 10586.8%76.0%[5]
Atosiban 23Not ReportedSimilar to RitodrineSimilar effectiveness between atosiban and ritodrine.[6]
Ritodrine 22Not ReportedSimilar to Atosiban[6]
Atosiban 6368.3%60.3%Atosiban showed superior efficacy at 7 days compared to ritodrine.[7]
Ritodrine 6558.7%34.9%[7]
Table 3: Comparative Safety of Atosiban in Monotherapy and Combination Therapies
Treatment RegimenMaternal Side EffectsFetal/Neonatal Side EffectsKey Findings & Citations
Atosiban Monotherapy Nausea (2.71%), Tachycardia (2.46%), Headache (1.97%)[8][9]Generally well-tolerated with a safety profile comparable to placebo.Atosiban consistently demonstrates a favorable safety profile with fewer maternal side effects compared to beta-agonists and nifedipine.[10][11][12]
Nifedipine Monotherapy Hypotension (21.42%), Headache, Flushing, Tachycardia, Dizziness.[4][10]Generally considered safe, though concerns about maternal hypotension impacting uteroplacental blood flow exist.Higher incidence of maternal side effects compared to Atosiban.[3][10][11]
Ritodrine (Beta-agonist) Cardiovascular side effects (tachycardia, palpitations) are common (up to 84.3%).[5]Fetal tachycardia can occur.Significantly more maternal cardiovascular adverse events compared to Atosiban.[5][6][7]
Atosiban + Nifedipine Mild side effects were reported to be increased with combination therapy.[1]Neonatal outcomes were comparable to monotherapy.The combination was generally well-tolerated.
Atosiban + Ritodrine Lower incidence of palpitations compared to ritodrine alone.[2]Fetal loss rate, birth weight, and Apgar scores were similar to ritodrine monotherapy.[2]The combination was associated with fewer adverse reactions than ritodrine alone.[1]

Experimental Protocols

The following are detailed methodologies for the administration of Atosiban and other tocolytics as described in various clinical trials.

Atosiban Administration Protocol

A common administration protocol for Atosiban in clinical trials is a three-step intravenous infusion:

  • Initial Bolus: A 6.75 mg dose is administered as an intravenous bolus over one minute.[5][7][13]

  • Loading Dose: This is immediately followed by a high-dose infusion of 300 mcg/min for three hours.[5][7][13]

  • Maintenance Dose: The infusion rate is then reduced to a maintenance dose of 100 mcg/min for up to 45 hours.[13]

Nifedipine Administration Protocol

Oral nifedipine is administered with the following typical protocol:

  • Initial Dose: An initial oral dose of 20 mg.[14]

  • Subsequent Doses: If contractions persist, a repeat dose of 20 mg is given after 30 minutes.[14]

  • Maintenance Regimen: This is followed by 20 mg orally every 3-8 hours for 48-72 hours, with a maximum daily dose of 160 mg.[15]

Ritodrine (Beta-agonist) Administration Protocol

Intravenous ritodrine is administered as a continuous infusion:

  • Initial Infusion: The infusion is typically started at a rate of 0.05-0.10 mg/min.

  • Dose Titration: The dose is gradually increased every 15-20 minutes until uterine contractions cease or maternal side effects become limiting. The maximum dose generally does not exceed 0.35 mg/min.[5]

Combination Therapy Protocols
  • Atosiban and Nifedipine: In studies evaluating this combination, both drugs were administered simultaneously following their respective standard protocols.[1]

  • Atosiban and Ritodrine: For patients who did not respond to ritodrine alone, Atosiban was added to the ongoing ritodrine infusion following the standard three-step protocol.[2] In other studies, the two drugs were initiated concurrently.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of Atosiban and other tocolytics, as well as a typical experimental workflow for a comparative clinical trial.

G cluster_oxytocin Oxytocin Signaling Pathway oxytocin Oxytocin otr Oxytocin Receptor (GPCR) oxytocin->otr gq Gq Protein otr->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis sr Sarcoplasmic Reticulum ip3->sr activates pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release sr->ca_release mlck Myosin Light Chain Kinase (MLCK) ca_release->mlck activates with Calmodulin contraction Myometrial Contraction mlck->contraction atosiban Atosiban atosiban->otr Antagonist (Blocks Oxytocin)

Caption: Atosiban's mechanism of action on the oxytocin signaling pathway.

G cluster_alternatives Signaling Pathways of Alternative Tocolytics cluster_nifedipine Nifedipine (Calcium Channel Blocker) cluster_ritodrine Ritodrine (Beta-agonist) l_type L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx l_type->ca_influx mlck_nif Myosin Light Chain Kinase (MLCK) ca_influx->mlck_nif activates with Calmodulin contraction_nif Myometrial Contraction mlck_nif->contraction_nif nifedipine Nifedipine nifedipine->l_type Blocks beta_receptor β2-Adrenergic Receptor (GPCR) ac Adenylyl Cyclase beta_receptor->ac camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka mlck_rito Myosin Light Chain Kinase (MLCK) pka->mlck_rito Inhibits relaxation Myometrial Relaxation mlck_rito->relaxation ritodrine Ritodrine ritodrine->beta_receptor Agonist G start Patient with Preterm Labor (24-34 weeks gestation) randomization Randomization start->randomization group_a Group A: Atosiban Combination Therapy (e.g., + Nifedipine) randomization->group_a group_b Group B: Atosiban Monotherapy randomization->group_b group_c Group C: Alternative Tocolytic (e.g., Nifedipine) randomization->group_c treatment Administer Treatment (48-hour protocol) group_a->treatment group_b->treatment group_c->treatment assessment_48h Assess at 48 hours: - Delivery Status - Maternal/Fetal Side Effects treatment->assessment_48h assessment_7d Assess at 7 days: - Delivery Status assessment_48h->assessment_7d data_analysis Comparative Data Analysis: - Efficacy - Safety assessment_7d->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Atosiban Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Atosiban Acetate, a peptide-based drug. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.

This compound Disposal Profile

The following table summarizes the key characteristics and disposal considerations for this compound waste.

CharacteristicDisposal ConsiderationRegulatory Framework
Chemical Classification Peptide-based pharmaceuticalGoverned by local, state, and federal regulations for pharmaceutical waste.
Physical Form Typically a solid (lyophilized powder) or in solution.Solid waste should be swept up, avoiding dust generation. Liquid waste should be absorbed with inert material.[1][2][3]
Hazardous Characteristics May be harmful if inhaled, swallowed, or absorbed through the skin.[4] Suspected of damaging fertility or the unborn child.[1][5]Requires handling with appropriate Personal Protective Equipment (PPE).[5][6]
Primary Disposal Method Incineration by a licensed waste disposal company.[4][7]In accordance with EPA (Environmental Protection Agency) and RCRA (Resource Conservation and Recovery Act) guidelines.[8][9][10]
Environmental Precautions Do not allow to enter drains or watercourses.[1][2][11]Prevent environmental contamination by containing spills and disposing of waste through designated channels.

Procedural Steps for Proper Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:

  • Safety glasses or goggles[1][4]

  • Chemical-resistant gloves[4][6]

  • A lab coat or other protective clothing[5][6]

  • In cases of potential dust generation, a NIOSH-approved respirator should be used.[3]

2. Waste Identification and Segregation:

  • Identify: Clearly label all containers holding this compound waste with the chemical name and associated hazards.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid potential reactions. It should not be mixed with non-hazardous laboratory trash.

3. Handling and Containment of Spills: In the event of a spill, follow these procedures:

  • For Solid Material: Carefully sweep or vacuum up the spilled powder, avoiding dust generation.[1][2] Place the collected material into a clearly labeled, sealed container for disposal.

  • For Solutions: Absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[6] Place the absorbent material into a sealed, labeled container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and rinse with water.

4. Final Disposal:

  • Engage a Licensed Professional: The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][4] These companies are equipped to handle and incinerate pharmaceutical waste in compliance with all regulatory standards.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[9] This practice can lead to environmental contamination and is non-compliant with regulations.

  • Documentation: Maintain records of all disposed chemical waste, including the name of the substance, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe identify_segregate Step 2: Identify and Segregate This compound Waste ppe->identify_segregate spill_check Is there a spill? identify_segregate->spill_check handle_spill Step 3: Handle Spill According to Solid or Liquid Protocol spill_check->handle_spill Yes package_waste Step 4: Securely Package and Label Waste for Disposal spill_check->package_waste No handle_spill->package_waste disposal_method Step 5: Contact Licensed Hazardous Waste Disposal Company package_waste->disposal_method document Step 6: Document Waste Disposal for Regulatory Compliance disposal_method->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory setting.

References

Essential Safety and Logistical Information for Handling Atosiban Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Atosiban Acetate is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to maintain a safe laboratory environment.

Hazard Classification

This compound has varied classifications depending on the supplier. It has been classified as an acute toxicant (oral, dermal, inhalation) and a suspected reproductive toxicant[1][2]. Due to these potential hazards, a cautious approach to handling is essential.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is highly recommended to avoid the formation of dust and aerosols[1].

  • Ensure safety showers and eyewash stations are readily accessible[1].

Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required to protect against splashes and airborne particles[1][2][3][4].
Hand Protection Wear protective gloves. It is crucial to inspect gloves for any damage before use and to use proper glove removal techniques to avoid skin contact[1][2][3][4].
Body Protection An impervious lab coat or protective clothing should be worn to prevent skin contact[1][2].
Respiratory Protection A suitable respirator may be required, especially in situations where dust or aerosols may be generated. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1][3].

Occupational Exposure Limit

A calculated Occupational Exposure Limit (OEL) has been established for Atosiban.

CompoundOccupational Exposure Limit (OEL)
Atosiban0.066 mg/m³[5]

Step-by-Step Handling and Disposal Plan

Following a structured plan for handling and disposal minimizes risks and ensures regulatory compliance.

1. Pre-Handling Preparations:

  • Obtain and read all safety instructions before use[2].

  • Ensure the work area is clean and equipped with the necessary spill cleanup materials.

  • Verify that all required PPE is available and in good condition.

  • Do not handle the substance until all safety precautions have been read and understood[2].

2. Handling this compound:

  • Avoid all contact with skin and eyes[1][4].

  • Do not inhale dust, fumes, gas, mist, vapors, or spray[1][2].

  • Weigh and handle the solid form in a fume hood to prevent the generation of dust.

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling the compound[1].

3. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention[1][3].

  • Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1][3][4].

  • Spill Cleanup:

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

    • For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal[3]. Avoid creating dust.

    • Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol[1].

4. Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations[1][2].

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company[3].

  • Do not allow the product or its container to enter drains or water courses[1][2][3].

  • Contaminated packaging should be handled in the same way as the substance itself[2].

Diagram: this compound Handling and Disposal Workflow

start Start: Obtain this compound pre_handling 1. Pre-Handling Preparations - Read SDS - Prepare work area & spill kit - Don appropriate PPE start->pre_handling handling 2. Handling this compound - Work in fume hood - Avoid contact and inhalation - No eating, drinking, or smoking pre_handling->handling spill_emergency 3. Spill & Emergency Procedures handling->spill_emergency In case of spill or exposure disposal 4. Disposal Plan - Dispose of waste per regulations - Use licensed disposal company - Prevent environmental release handling->disposal Normal Workflow spill_emergency->disposal After cleanup end End: Decontaminate & Clean Work Area disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atosiban Acetate
Reactant of Route 2
Atosiban Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.